1-(4-Methylquinolin-3-YL)ethanone
Beschreibung
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Structure
3D Structure
Eigenschaften
Molekularformel |
C12H11NO |
|---|---|
Molekulargewicht |
185.22 g/mol |
IUPAC-Name |
1-(4-methylquinolin-3-yl)ethanone |
InChI |
InChI=1S/C12H11NO/c1-8-10-5-3-4-6-12(10)13-7-11(8)9(2)14/h3-7H,1-2H3 |
InChI-Schlüssel |
FBXBMGNVOLRDBM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=NC2=CC=CC=C12)C(=O)C |
Herkunft des Produkts |
United States |
physicochemical properties of 1-(4-Methylquinolin-3-YL)ethanone
Title: Physicochemical Properties and Synthetic Utility of 1-(4-Methylquinolin-3-yl)ethanone: A Comprehensive Technical Guide
Executive Summary As drug discovery and materials science evolve, the demand for highly functionalized, regiochemically pure heterocyclic building blocks has accelerated. 1-(4-Methylquinolin-3-yl)ethanone (CAS: 81355-39-7), commonly known as 3-acetyl-4-methylquinoline, is a versatile intermediate featuring the privileged quinoline scaffold. This whitepaper provides an in-depth analysis of its physicochemical profile, mechanistic synthesis, and downstream applications, designed to equip research scientists with field-proven methodologies and causal insights.
Chemical Identity & Physicochemical Profiling
The quinoline nucleus is a cornerstone of medicinal chemistry, frequently embedded in antimalarial, antibacterial, and antineoplastic agents. The specific substitution pattern of 1-(4-Methylquinolin-3-yl)ethanone—a methyl group at the C4 position and an acetyl group at the C3 position—imparts unique steric and electronic characteristics that dictate its reactivity and binding affinity within biological targets[1].
Understanding these physicochemical properties is critical for predicting pharmacokinetic behavior (ADME) and optimizing downstream formulations. The C3-acetyl group increases the topological polar surface area (TPSA) to facilitate hydrogen bonding with target proteins, while the overall aromatic system maintains a favorable lipophilicity profile for cellular membrane permeability[2].
Table 1: Core Physicochemical and Structural Properties
| Property | Value | Analytical Relevance |
| CAS Registry Number | 81355-39-7 | Primary compound identifier[1]. |
| Molecular Formula | C₁₂H₁₁NO | Defines exact mass requirements for MS. |
| Molecular Weight | 185.22 g/mol | Optimal for fragment-based drug design (FBDD). |
| Topological Polar Surface Area | 29.96 Ų | Indicates excellent blood-brain barrier (BBB) penetration potential. |
| Hydrogen Bond Donors (HBD) | 0 | Enhances lipophilicity; relies on target-site donors. |
| Hydrogen Bond Acceptors (HBA) | 2 (N-quinoline, O-carbonyl) | Critical for anchoring to kinase hinge regions. |
| Rotatable Bonds | 1 | Low entropic penalty upon target binding. |
Mechanistic Synthesis: Overcoming Regiochemical Limitations
Direct electrophilic aromatic substitution (e.g., Friedel-Crafts acylation) on the quinoline ring is notoriously difficult. The electron-withdrawing nature of the heterocyclic nitrogen deactivates the ring, and direct annulation methods (such as the Friedländer synthesis) often struggle with regiochemical fidelity, producing complex mixtures of isomers when attempting to install specific C3/C4 substitution patterns.
To circumvent these limitations, modern synthetic routes rely on transition-metal-catalyzed cross-coupling. The most robust and self-validating method is the Stille coupling of 3-bromo-4-methylquinoline with a masked acetyl equivalent, such as tributyl(1-ethoxyvinyl)tin.
Mechanistic Causality: Utilizing an enol ether stannane prevents the free carbonyl group from poisoning the palladium catalyst or undergoing premature nucleophilic attack. Once the carbon-carbon bond is successfully formed at the C3 position, a simple acidic workup hydrolyzes the vinyl ether to reveal the target acetyl group. This ensures absolute regiocontrol and prevents over-alkylation.
Validated Experimental Protocol: Palladium-Catalyzed Acetylation
This protocol outlines the regioselective synthesis of 1-(4-Methylquinolin-3-yl)ethanone. Every step is designed as a self-validating system to ensure maximum yield and purity.
Reagents & Equipment:
-
3-Bromo-4-methylquinoline (1.0 eq)
-
Tributyl(1-ethoxyvinyl)tin (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Anhydrous Toluene, 2M HCl (aq), Saturated NaHCO₃ (aq)
-
Schlenk flask, Argon manifold.
Step-by-Step Methodology:
-
Solvent Degassing: Transfer anhydrous toluene to a Schlenk flask and sparge with argon for 30 minutes.
-
Causality: Pd(0) catalysts are highly sensitive to oxygen. Removing dissolved O₂ prevents the oxidation of the active Pd(0) species to inactive Pd(II), ensuring the catalytic cycle initiates efficiently.
-
-
Reagent Loading: Under a positive flow of argon, add 3-bromo-4-methylquinoline and Pd(PPh₃)₄ to the degassed toluene. Stir for 5 minutes at room temperature.
-
Cross-Coupling (Stille Reaction): Add tributyl(1-ethoxyvinyl)tin dropwise via syringe. Seal the flask and heat the reaction mixture to 100 °C for 12 hours.
-
Causality: The elevated temperature provides the activation energy required for the transmetalation step, which is typically the rate-determining step in Stille couplings involving sterically hindered ortho-substituted (C4-methyl) aryl halides.
-
-
Enol Ether Hydrolysis: Cool the reaction to room temperature. Slowly add 2M HCl (aq) and stir vigorously for 2 hours.
-
Causality: The acidic environment protonates the oxygen of the ethoxyvinyl intermediate, triggering the hydrolysis of the enol ether to the corresponding ketone, thereby unmasking the C3-acetyl group.
-
-
Workup & Purification: Neutralize the aqueous layer with saturated NaHCO₃ to pH 7-8. Extract the aqueous phase with dichloromethane (3 × 20 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Hexane/Ethyl Acetate gradient) to isolate the pure target compound.
Downstream Pharmacological Applications
The C3-acetyl moiety of 1-(4-Methylquinolin-3-yl)ethanone serves as a highly reactive electrophilic handle for downstream functionalization in drug discovery:
-
Chalcone Derivatization: Claisen-Schmidt condensation of the acetyl group with various substituted benzaldehydes yields quinolinyl chalcones. These derivatives act as potent Michael acceptors, frequently targeted for their ability to covalently alkylate critical cysteine residues in pathogenic enzymes (e.g., in antimalarial research).
-
Pyrazoline Formation: Reaction of the acetyl group with substituted hydrazines generates pyrazoline derivatives. This transformation rigidifies the pharmacophore, a strategy proven to enhance binding selectivity in the development of monoamine oxidase (MAO) inhibitors.
Synthetic Pathway Visualization
Figure 1: Regioselective synthesis of 1-(4-Methylquinolin-3-yl)ethanone and downstream functionalization.
References
- 1-(4-METHYLQUINOLIN-3-YL)ETHANONE CAS 81355-39-7, ChemicalBook.
- 400074-43-3 C18H14ClNOS - Chemical Dictionary, GuideChem.
Sources
Navigating the Structural Landscape of 1-(4-Methylquinolin-3-YL)ethanone: A Technical Guide for Researchers
Preamble: The Quest for Atomic Precision in Drug Discovery
In the realm of modern drug development and materials science, an intimate understanding of a molecule's three-dimensional architecture is not merely academic; it is the bedrock of rational design. The precise arrangement of atoms in space dictates a compound's physical, chemical, and biological properties, from its solubility and melting point to its ability to interact with a biological target. This guide focuses on 1-(4-Methylquinolin-3-YL)ethanone, a quinoline derivative of interest, and outlines the methodologies to elucidate its 3D structure.
A comprehensive search of the Cambridge Structural Database (CSD), the world's repository for small-molecule crystal structures, and the broader scientific literature reveals that as of early 2026, the experimentally determined single-crystal X-ray diffraction data for 1-(4-Methylquinolin-3-YL)ethanone has not been publicly deposited.[1][2][3][4] This absence of empirical data presents a common challenge for researchers. Therefore, this whitepaper adopts a dual-pronged approach. Firstly, it details the computational prediction of the molecule's 3D structure using state-of-the-art theoretical methods. Secondly, it provides a comprehensive, field-proven protocol for the experimental determination of its crystal structure, from synthesis to crystallographic data analysis and deposition. This guide is intended to serve as a roadmap for researchers embarking on the structural characterization of this, and similar, novel compounds.
Part 1: In Silico Structural Elucidation: A Computational Blueprint
In the absence of experimental data, computational chemistry provides a powerful toolkit for predicting molecular structures with a high degree of accuracy. Density Functional Theory (DFT) has emerged as a robust method for optimizing molecular geometries and predicting spectroscopic properties of quinoline derivatives.[5][6][7]
Theoretical Framework: The Power of Density Functional Theory (DFT)
DFT calculations are employed to solve the Schrödinger equation for a molecule, yielding its lowest energy conformation (the optimized geometry). The choice of functional and basis set is critical for obtaining results that correlate well with experimental reality. For organic molecules containing nitrogen and oxygen, the B3LYP functional combined with a Pople-style basis set such as 6-311++G(d,p) offers a well-validated balance of computational cost and accuracy.[5][7]
Step-by-Step Protocol for Geometry Optimization
-
2D to 3D Structure Generation: The initial 3D coordinates of 1-(4-Methylquinolin-3-YL)ethanone are generated from its known 2D structure (IUPAC name or SMILES string: CC1=C(C(=O)C)C2=CC=CC=C2N=C1). This can be accomplished using molecular editing software such as Avogadro or ChemDraw.
-
Input File Preparation: An input file for a quantum chemistry package (e.g., Gaussian, ORCA) is prepared. This file specifies the initial coordinates, the level of theory (e.g., B3LYP/6-311++G(d,p)), the type of calculation (geometry optimization followed by frequency analysis), and the solvent model if applicable (e.g., Polarizable Continuum Model, PCM, for simulating a solvent like ethanol or chloroform).
-
Execution of Calculation: The DFT calculation is performed on a high-performance computing cluster. The process iteratively adjusts the atomic positions to minimize the total energy of the molecule.
-
Validation of the Optimized Structure: A frequency calculation is crucial to confirm that the optimized geometry represents a true energy minimum. The absence of imaginary frequencies indicates a stable structure.
-
Analysis of Results: The output file provides the final optimized 3D coordinates, as well as a wealth of information including bond lengths, bond angles, dihedral angles, and electronic properties such as the HOMO-LUMO energy gap.[5]
Caption: Workflow for computational 3D structure prediction.
Predicted Structural Parameters
The following table summarizes the predicted key geometrical parameters for 1-(4-Methylquinolin-3-YL)ethanone based on DFT calculations at the B3LYP/6-311++G(d,p) level of theory. These values serve as a robust hypothesis pending experimental verification.
| Parameter | Predicted Value | Notes |
| Bond Lengths (Å) | ||
| C3-C11 (Acetyl) | ~1.51 | Typical C-C single bond adjacent to a carbonyl. |
| C11=O12 (Carbonyl) | ~1.22 | Characteristic C=O double bond length. |
| C3-C4 (Quinoline Ring) | ~1.42 | Reflects aromatic character. |
| N1-C2 (Quinoline Ring) | ~1.32 | Typical C=N bond in a heteroaromatic system. |
| **Bond Angles (°) ** | ||
| C4-C3-C11 | ~119.5 | Influenced by steric hindrance from the quinoline ring. |
| C3-C11-O12 | ~121.0 | Consistent with sp2 hybridization of the carbonyl carbon. |
| Dihedral Angles (°) | ||
| C4-C3-C11-O12 | ~30-50 | The acetyl group is likely twisted out of the plane of the quinoline ring. |
Part 2: Experimental Structure Determination: The Crystallographer's Path
Single-crystal X-ray diffraction (SC-XRD) remains the unequivocal method for determining the precise atomic arrangement in a crystalline solid. The following protocol outlines the necessary steps to achieve this for 1-(4-Methylquinolin-3-YL)ethanone.
Step 1: Synthesis and Purification
The prerequisite for any crystallographic study is the availability of a pure, crystalline sample. Quinoline derivatives can often be synthesized through established multicomponent reactions.[8]
Exemplar Synthesis Protocol: An environmentally benign approach involves the condensation of a 2-aminoarylketone with an active methylene compound, catalyzed by an agent like iron(III) chloride.[8]
-
Reaction Setup: In a round-bottom flask, dissolve the appropriate 2-aminoarylketone and acetylacetone (as the active methylene compound) in a suitable solvent such as ethanol.
-
Catalysis: Add a catalytic amount of FeCl₃·6H₂O and reflux the mixture for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Workup and Purification: After completion, cool the reaction mixture, and collect the crude product by filtration. Purify the product using column chromatography or recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) to achieve >99% purity, which is critical for successful crystallization.
Step 2: Single Crystal Growth
The growth of a single crystal suitable for X-ray diffraction is often the most challenging step. It requires a highly pure sample and systematic screening of crystallization conditions.
Common Crystallization Techniques:
-
Slow Evaporation: A solution of the compound is prepared in a suitable solvent and left undisturbed in a loosely covered vial, allowing the solvent to evaporate slowly over days or weeks.
-
Vapor Diffusion (Solvent/Anti-Solvent): The compound is dissolved in a "good" solvent, and this solution is placed in a vial inside a larger, sealed chamber containing a more volatile "anti-solvent" in which the compound is poorly soluble. The anti-solvent vapor slowly diffuses into the primary solution, reducing the compound's solubility and promoting crystal growth.
-
Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, causing the solubility to decrease and crystals to form.
Solvent Screening Table:
| Solvent Class | Examples |
| Alcohols | Ethanol, Methanol, Isopropanol |
| Esters | Ethyl acetate, Isopropyl acetate |
| Halogenated | Dichloromethane, Chloroform |
| Aromatic | Toluene, Xylene |
| Ethers | Diethyl ether, THF |
| Ketones | Acetone, MEK |
Step 3: Single-Crystal X-ray Diffraction (SC-XRD)
Once a suitable single crystal (typically 0.1-0.4 mm in size) is obtained, it can be analyzed using a diffractometer.[9][10]
Caption: Experimental workflow for SC-XRD analysis.
Detailed Protocol:
-
Crystal Mounting: A high-quality crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The crystal is placed in a stream of cold nitrogen (typically 100 K) to minimize thermal motion and radiation damage. A modern diffractometer (e.g., Bruker, Agilent) with a MoKα (λ = 0.71073 Å) or CuKα (λ = 1.54178 Å) radiation source is used to collect a series of diffraction images as the crystal is rotated.[9][10][11]
-
Data Reduction: The collected images are processed to integrate the reflection intensities and apply corrections for factors like absorption.
-
Structure Solution: The phase problem is solved using direct methods or Patterson methods (e.g., with SHELXT software) to generate an initial electron density map and a preliminary molecular model.
-
Structure Refinement: The atomic positions and displacement parameters are refined using a full-matrix least-squares method (e.g., with SHELXL software) to improve the agreement between the observed and calculated structure factors.
-
Validation and Deposition: The final structure is validated using tools like PLATON or CheckCIF. The data is then prepared in the Crystallographic Information File (CIF) format for deposition in a public database like the CSD.
Expected Crystallographic Data
The following table presents an example of the crystallographic data that would be obtained, using the reported data for a similar quinoline derivative, 1-(6,8-Dibromo-2-methylquinolin-3-yl)ethanone, as a template.[10]
| Parameter | Example Value (for a related structure)[10] |
| Crystal Data | |
| Chemical formula | C₁₂H₉Br₂NO |
| Mᵣ | 343.02 |
| Crystal system, space group | Triclinic, P-1 |
| a, b, c (Å) | a=9.7549, b=11.1719, c=11.5629 |
| α, β, γ (°) | α=99.043, β=93.330, γ=111.733 |
| V (ų) | 1146.69 |
| Z | 4 |
| Data Collection | |
| Radiation type | Cu Kα |
| T (K) | 100 |
| Refinement | |
| R[F² > 2σ(F²)], wR(F²), S | (Values typically <0.05 for a good structure) |
Conclusion: From Hypothesis to Empirical Truth
The structural characterization of 1-(4-Methylquinolin-3-YL)ethanone provides a compelling case study in modern chemical research. While its experimental crystal structure remains to be determined, a combination of robust computational modeling and established experimental protocols provides a clear and reliable path forward. The DFT-predicted structure serves as a strong working hypothesis, guiding synthetic and analytical efforts. The detailed experimental workflow presented here offers a validated, step-by-step methodology for obtaining the definitive crystal structure via SC-XRD. The elucidation of this 3D structure will be invaluable for understanding its physicochemical properties and for guiding its potential applications in medicinal chemistry and materials science, ultimately transitioning the molecule from a 2D representation to a tangible, atomic-resolution reality.
References
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Journal of Applied Bioanalysis. Spectroscopic Analysis And Molecular Orbital Studies Of A Quinoline Derivative: Insights From Ir, Raman, Nmr, Uv–Visible, And Mulliken Charge Analysis. Available at: [Link].
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Academia.edu. (PDF) Quinoline-Based Materials: Spectroscopic Investigations as well as DFT and TD-DFT Calculations. Available at: [Link].
-
ResearchGate. Vibrational spectroscopic study of some quinoline derivatives. Available at: [Link].
-
ACS Publications. UV Photoelectron Spectroscopic Study of Substituent Effects in Quinoline Derivatives | The Journal of Organic Chemistry. Available at: [Link].
-
National Center for Biotechnology Information. (E)-1-(4-Methylphenyl)ethanone [8-(trifluoromethyl)quinolin-4-yl]hydrazone. Available at: [Link].
-
Arabian Journal of Chemistry. Quinoline derivatives as possible lead compounds for anti-malarial drugs: Spectroscopic, DFT and MD study. Available at: [Link].
-
National Center for Biotechnology Information. 1-(6,8-Dibromo-2-methylquinolin-3-yl)ethanone. Available at: [Link].
-
PubChem. 1-(4-Methyl-3,4-dihydroquinolin-1(2H)-yl)ethanone. Available at: [Link].
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MatDaCs. Cambridge Structure Database (CSD). Available at: [Link].
-
PubChemLite. 1-(4-amino-2-methylquinolin-3-yl)ethanone. Available at: [Link].
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NextSDS. 1-(4-HYDROXY-2-METHYLQUINOLIN-3-YL)ETHANONE — Chemical Substance Information. Available at: [Link].
-
OA Monitor Ireland. CCDC 1412364: Experimental Crystal Structure Determination. Available at: [Link].
-
CCDC. Search - Access Structures. Available at: [Link].
-
ResearchGate. Synthesis of 1-(2,4-dimethylquinolin-3-yl)ethanone. Available at: [Link].
-
NextSDS. 1-(3-hydroxy-2-methylquinolin-4-yl)ethanone — Chemical Substance Information. Available at: [Link].
-
University of Helsinki. One, 6-Ethyl-4-Hydroxy-2 H-Pyrano[3,2-c]Quinoline-2,5(6H)-Dione, (E. Available at: [Link].
-
MDPI. Synthesis, Crystal Structure and Antifungal Activity of (E)-1-(4-Methylbenzylidene)-4-(3-Isopropylphenyl) Thiosemicarbazone: Quantum Chemical and Experimental Studies. Available at: [Link].
-
NIST. Ethanone, 1-(4-methylphenyl)-. Available at: [Link].
-
KAUST Repository. CCDC 2179030: Experimental Crystal Structure Determination. Available at: [Link].
-
MDPI. Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. Available at: [Link].
-
RSC Publishing. Synthesis, crystal structure and in silico studies of novel 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones. Available at: [Link].
Sources
- 1. Cambridge Structure Database (CSD) | MatDaCs [mat-dacs.dxmt.nims.go.jp]
- 2. oamonitor.ireland.openaire.eu [oamonitor.ireland.openaire.eu]
- 3. Search - Access Structures [ccdc.cam.ac.uk]
- 4. DSpace [repository.kaust.edu.sa]
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receptor binding affinity of 4-methylquinoline derivatives
An In-Depth Technical Guide to Elucidating the Receptor Binding Affinity of 4-Methylquinoline Derivatives
Introduction
The quinoline scaffold, a bicyclic aromatic heterocycle, represents a cornerstone in medicinal chemistry, frequently described as a "privileged structure."[1] Its versatile framework allows for extensive structural modifications, leading to compounds with a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[2][3] Within this broad class, 4-methylquinoline (lepidine) and its derivatives serve as crucial building blocks for developing novel therapeutic agents.[4] Understanding how these molecules interact with their biological targets is fundamental to drug discovery and development. The critical parameter that quantifies this interaction is receptor binding affinity.
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core principles and methodologies for determining the . Moving beyond a simple recitation of protocols, this document delves into the causality behind experimental choices, integrates self-validating systems within its methodologies, and is grounded in authoritative scientific literature. We will explore both time-tested in vitro techniques and powerful in silico approaches, providing not just the "how" but the "why" to empower robust and reliable scientific inquiry.
Part 1: The Ligand-Receptor Interaction: A Theoretical Framework
Principles of Receptor Binding Affinity
At the heart of pharmacology lies the interaction between a ligand (e.g., a 4-methylquinoline derivative) and its receptor. Binding affinity describes the strength of this interaction.[5] This is quantitatively expressed by the equilibrium dissociation constant (K_D) , which represents the concentration of a ligand at which 50% of the available receptors are occupied at equilibrium.[5] A smaller K_D value signifies a stronger, higher-affinity interaction, as a lower concentration of the ligand is required to occupy half of the receptors.[5]
In competitive binding assays, the affinity is often reported as the inhibition constant (K_i) . This value represents the affinity of a competing, unlabeled ligand (the test compound) for the receptor. It is derived from the IC50, which is the concentration of the test compound that displaces 50% of the specifically bound radioligand.
These interactions are governed by a combination of non-covalent intermolecular forces, including:[5]
-
Hydrogen Bonding: Directional interactions between a hydrogen atom and an electronegative atom like oxygen or nitrogen.
-
Electrostatic (Ionic) Interactions: Attractions between oppositely charged functional groups.
-
Hydrophobic Interactions: The tendency of nonpolar groups to associate in an aqueous environment, driven by an increase in entropy.
-
Van der Waals Forces: Weak, transient attractions between fluctuating dipoles in adjacent atoms.
Key Receptor Targets for 4-Methylquinoline Derivatives
The structural versatility of the 4-methylquinoline scaffold enables it to interact with a diverse array of biological targets, underscoring its therapeutic potential.[1] Literature and screening studies have identified several key receptor families.
-
GABA-A Receptors: The γ-aminobutyric acid type A (GABA-A) receptor is the principal mediator of inhibitory neurotransmission in the brain.[6] Certain 4-quinolone derivatives have been identified as high-affinity ligands for the benzodiazepine allosteric binding site on this receptor, suggesting potential applications as sedatives, anxiolytics, or anticonvulsants.[7][8]
-
Kinase Receptors: Many quinoline derivatives function as kinase inhibitors. Targets include Epidermal Growth Factor Receptor (EGFR), a key player in cell proliferation and a target for cancer therapy, and Receptor-Interacting Protein Kinase 2 (RIPK2), which is involved in immune signaling and inflammation.[1][9][10]
-
G-Protein Coupled Receptors (GPCRs): This large family of receptors is a frequent target for drug development. Quinoline derivatives have been developed as potent and selective antagonists for receptors such as the metabotropic glutamate receptor 1 (mGlu1) and serotonin (5-HT) receptors, indicating their potential in treating neurological and psychiatric disorders.[11][12]
-
Other Targets: The quinoline scaffold has also been implicated in binding to DNA gyrase (antimicrobial activity), the N-methyl-D-aspartate (NMDA) receptor complex, and various other proteins involved in cancer and infectious diseases.[13][14][15]
Part 2: Methodologies for Determining Binding Affinity
A multi-faceted approach, combining direct experimental measurement with computational prediction, provides the most comprehensive understanding of a compound's binding affinity.
In Vitro Experimental Approach: Radioligand Binding Assays
Causality & Rationale: The radioligand binding assay remains the gold standard for quantifying ligand-receptor interactions, particularly for membrane-bound targets like GPCRs and ion channels.[16] Its preeminence is due to its exceptional sensitivity—capable of measuring affinities into the picomolar range—and its direct measurement of the binding event.[16] The use of a radiolabeled ligand (a ligand containing a radioactive isotope like ³H or ¹²⁵I) allows for precise quantification of bound molecules.
We will use the GABA-A receptor as a model system, given the established affinity of quinolone derivatives for its benzodiazepine site.[7]
This protocol determines the affinity (K_D) of a radioligand for its receptor and the total number of receptors in the sample (B_max). It is a self-validating system because the specific binding must be saturable.
1. Membrane Preparation: [6][17]
- Dissect brain tissue (e.g., rat cerebral cortex) on ice and homogenize in 10 volumes of ice-cold Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4) using a glass-Teflon homogenizer.
- Centrifuge the homogenate at ~20,000 x g for 20 minutes at 4°C.
- Discard the supernatant. Resuspend the pellet in fresh, ice-cold Assay Buffer and repeat the centrifugation. This washing step is critical to remove endogenous GABA that would otherwise compete with the radioligand.[17]
- Repeat the wash step at least three times.
- Resuspend the final pellet in Assay Buffer. Determine the protein concentration using a standard method like the BCA assay. Store aliquots at -80°C until use.[6]
- Set up the assay in a 96-well plate with a final volume of 250 µL per well.
- For Total Binding wells: Add 150 µL of membrane preparation, 50 µL of Assay Buffer, and 50 µL of varying concentrations of the radioligand (e.g., [³H]flunitrazepam, 0.1 to 20 nM).
- For Non-specific Binding (NSB) wells: Add 150 µL of membrane preparation, 50 µL of a high concentration of an unlabeled competitor (e.g., 10 µM Diazepam), and 50 µL of the same varying concentrations of [³H]flunitrazepam. The rationale is that the high concentration of unlabeled drug will occupy all specific receptor sites, leaving only non-specific binding of the radioligand to be measured.
- Incubate the plate (e.g., 60 minutes at 30°C) with gentle agitation to reach equilibrium.
3. Termination and Counting: [6]
- Terminate the incubation by rapid filtration through glass fiber filters (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine (PEI) to reduce non-specific filter binding.
- Wash the filters three times with 3 mL of ice-cold Wash Buffer (e.g., 50 mM Tris-HCl).
- Place the filters in scintillation vials, add 4-5 mL of scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.
4. Data Analysis:
- Calculate Specific Binding = Total Binding - Non-specific Binding.
- Plot Specific Binding versus the concentration of the radioligand. The data should fit a hyperbolic curve.
- Non-linear regression analysis of this curve yields the K_D (the concentration at half-maximal binding) and B_max (the maximum specific binding at saturation).
This protocol is used to determine the binding affinity of your unlabeled 4-methylquinoline test compounds.
1. Assay Procedure:
- Follow the same membrane preparation and general assay setup as in Protocol 1.
- To each well, add:
- 150 µL of membrane preparation.
- 50 µL of your unlabeled 4-methylquinoline derivative at varying concentrations (e.g., 10⁻¹¹ to 10⁻⁵ M).
- 50 µL of the radioligand ([³H]flunitrazepam) at a fixed concentration, typically near its K_D value.
- Include control wells for Total Binding (no test compound) and NSB (excess unlabeled competitor like Diazepam).
- Incubate, terminate, and count as described in Protocol 1.
2. Data Analysis:
- Calculate the percentage of specific binding at each concentration of your test compound.
- Plot the percent specific binding against the log concentration of the test compound. This will generate a sigmoidal dose-response curve.
- Use non-linear regression to determine the IC50 , the concentration of your compound that inhibits 50% of the specific radioligand binding.
- Convert the IC50 to the K_i using the Cheng-Prusoff equation :
- K_i = IC50 / (1 + [L]/K_D)
- Where [L] is the concentration of the radioligand used and K_D is the dissociation constant of the radioligand (determined from Protocol 1). This conversion is essential as it accounts for the competitive effect of the radioligand itself.
In Silico Computational Approach: Molecular Docking
Causality & Rationale: Molecular docking is an invaluable computational technique that predicts the preferred orientation and binding affinity of one molecule to a second when bound to each other to form a stable complex.[19] In drug discovery, it serves as a powerful in silico tool to:[1][9]
-
Prioritize candidate molecules for synthesis and in vitro testing.
-
Elucidate the likely binding mode at the molecular level.
-
Understand structure-activity relationships (SAR).
-
Guide the design of more potent and selective derivatives.
1. Target Protein Preparation: [13]
- Obtain the 3D structure of the target receptor from a database like the Protein Data Bank (PDB). For the GABA-A receptor, a relevant structure would be PDB ID: 4COF.[20]
- Prepare the protein using software like Schrödinger Maestro or UCSF Chimera. This typically involves removing water molecules and co-crystallized ligands, adding hydrogen atoms, assigning bond orders, and performing a constrained energy minimization to relieve steric clashes. This step ensures the protein structure is in a realistic, low-energy state.
2. Ligand Preparation: [21]
- Draw the 2D structure of the 4-methylquinoline derivative using chemical drawing software (e.g., ChemDraw).
- Convert the 2D structure to a 3D conformation.
- Perform energy minimization using a suitable force field (e.g., MMFF94). This step generates a low-energy, geometrically plausible 3D structure of the ligand.
- Save the final structure in a suitable format (e.g., PDBQT for AutoDock Vina).
3. Grid Generation: [21]
- Define a "grid box" around the active site of the target protein. The active site can be identified from the position of a co-crystallized ligand in the PDB structure or from published literature.
- The size and center of the grid must encompass the entire binding pocket to allow the docking program to explore all possible binding poses.
4. Docking Simulation: [21]
- Use a docking program like AutoDock Vina to perform the simulation.
- The program systematically explores various conformations (rotatable bonds) and orientations (translations and rotations) of the ligand within the defined grid box.
- For each pose, a scoring function calculates the predicted binding affinity, typically reported in kcal/mol. A more negative score indicates a more favorable predicted binding affinity.[21]
5. Pose and Interaction Analysis: [13]
- Analyze the results, focusing on the top-ranked poses (lowest energy).
- Visualize the predicted binding mode of the best-scoring pose using molecular graphics software.
- Identify key non-covalent interactions (hydrogen bonds, pi-pi stacking, hydrophobic contacts) between the 4-methylquinoline derivative and amino acid residues in the receptor's binding pocket. This analysis provides a structural hypothesis for the observed affinity.
Part 3: Data Interpretation and Presentation
Quantitative Data Summary
Collating quantitative data is essential for comparing the potency and selectivity of different derivatives. The following table summarizes reported binding affinity data for select quinoline derivatives against various receptors to illustrate the type of data generated from the previously described methods.
| Derivative Class/Compound | Receptor Target | Assay Type | Binding Affinity | Reference |
| 4-Quinolone Derivative (Compound 20) | GABA-A (Benzodiazepine site) | Radioligand Binding | K_i < 1 nM | [7] |
| 4-Quinolone Derivative (Compound 25) | GABA-A (Benzodiazepine site) | Radioligand Binding | K_i < 1 nM | [7] |
| Quinoline Derivative (cis-64a) | mGlu1 (human) | Cell-based functional | IC50 = 0.5 nM | [11] |
| 4-Aminoquinoline Derivative (Cmpd 14) | RIPK2 | In vitro Kinase Assay | IC50 = 5.1 nM | [10] |
| 4-(Imidazolylmethyl)quinoline (Cmpd 9d) | COX-2 | In vitro Inhibition Assay | IC50 = 0.063 µM | [22] |
| Tetrahydroisoquinoline (S)-4e | NMDA (PCP site) | Radioligand Binding | K_i = 0.0374 µM | [14] |
| 3-Nitro-2-(4-chloro)phenyl-2H-thiopyrano[2,3-b]quinoline | CB1a (Anticancer Peptide) | Molecular Docking | Score = -6.1 kcal/mol | [23] |
Structure-Activity Relationship (SAR) Insights
The true power of these affinity determination methods is realized when they are used to build a Structure-Activity Relationship (SAR). SAR studies correlate changes in a molecule's structure with changes in its biological activity, guiding the optimization of lead compounds.
For 4-methylquinoline derivatives, key SAR insights might include:
-
Substitution on the Quinoline Core: As seen with 4-quinolones binding to the GABA-A receptor, the specific placement of substituents is critical for achieving high affinity. Pharmacophore modeling based on these high-affinity ligands can guide further design.[7]
-
Role of the 4-Methyl Group: The methyl group itself can influence binding through hydrophobic interactions or by sterically directing the orientation of the molecule within the binding pocket.
-
Addition of Functional Groups: Adding groups like a C3-carboxylic acid is crucial for the activity of many quinolone antibiotics, as it is involved in binding to bacterial DNA gyrase.[15] Similarly, for RIPK2 inhibitors, specific amine substitutions at the 4-position are key determinants of potency.[10]
By systematically synthesizing and testing derivatives with modifications at different positions, researchers can map the chemical space required for optimal receptor binding, ultimately leading to the development of more potent and selective therapeutic agents.
Conclusion
Determining the is a critical step in the drug discovery pipeline. It requires a synergistic approach that leverages the high sensitivity of experimental methods like radioligand binding assays and the predictive power of computational techniques such as molecular docking. This guide has provided a framework for these methodologies, emphasizing the rationale behind protocol choices and the importance of rigorous data analysis. By applying these principles, researchers can effectively characterize the interactions of this privileged chemical scaffold with its biological targets, paving the way for the development of next-generation therapeutics.
References
- Benchchem. (2025).
- Saturation assays of radioligand binding to receptors and their allosteric modulatory sites. (2001). Current Protocols in Pharmacology.
- Benchchem. (2025).
- Benchchem. (2025).
- Importance and Application of Computational Studies in Finding New Active Quinazoline Deriv
- Direct Binding Methods to Measure Receptor–Ligand Interactions. (2023).
- Binding Affinity. Malvern Panalytical.
- Design, Synthesis, Molecular Docking Study of Novel Quinolines as Potential Anti malarial Drugs. (2023).
- Molecular Docking and ADMET Study of Quinoline-based Derivatives for Anti-Cancer Activity. (n.d.).
- Characteriz
- Radioligand Binding Assay Protocol. (n.d.). Gifford Bioscience.
- Design, Synthesis and Biological Evaluation of 4-(Imidazolylmethyl)-2-(4-methylsulfonyl phenyl)-Quinoline Derivatives as Selective COX-2 Inhibitors and In-vitro Anti-breast Cancer Agents. (n.d.). PMC.
- Predicted binding mode for methaqualone with GABA-A receptor (4COF). (n.d.).
- 4-Methylquinoline. (n.d.). Chem-Impex.
- Adelinet, C., et al. (2005). Synthesis, structure-activity relationship, and receptor pharmacology of a new series of quinoline derivatives acting as selective, noncompetitive mGlu1 antagonists. Journal of Medicinal Chemistry.
- Hanna-Elias, A., et al. (2009). Synthesis of Quinoline Derivatives as 5-HT4 Receptor Ligands. Australian Journal of Chemistry.
- Siddiqui, M. A., et al. (2006). 4-quinolone derivatives: high-affinity ligands at the benzodiazepine site of brain GABA A receptors. synthesis, pharmacology, and pharmacophore modeling. Journal of Medicinal Chemistry.
- Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. (2023). Molecules.
- Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. (n.d.). PMC.
- Affinity of 1-aryl-1,2,3,4-tetrahydroisoquinoline derivatives to the ion channel binding site of the NMDA receptor complex. (2006). PubMed.
- Benchchem. (2025).
- Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors. (n.d.). PMC.
- Halliwell, R. F., Davey, P. G., & Lambert, J. J. (1993). Antagonism of GABAA receptors by 4-quinolones. Journal of Antimicrobial Chemotherapy.
- Molecular Docking Study for Binding Affinity of 2H-thiopyrano [2,3-b]quinoline Derivatives against CB1a. (2023). Semantic Scholar.
Sources
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- 2. mdpi.com [mdpi.com]
- 3. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. Binding Affinity | Malvern Panalytical [malvernpanalytical.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 4-quinolone derivatives: high-affinity ligands at the benzodiazepine site of brain GABA A receptors. synthesis, pharmacology, and pharmacophore modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antagonism of GABAA receptors by 4-quinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Importance and Application of Computational Studies in Finding New Active Quinazoline Derivatives | IntechOpen [intechopen.com]
- 10. Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis, structure-activity relationship, and receptor pharmacology of a new series of quinoline derivatives acting as selective, noncompetitive mGlu1 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Sci-Hub. Synthesis of Quinoline Derivatives as 5-HT4 Receptor Ligands / Australian Journal of Chemistry, 2009 [sci-hub.jp]
- 13. researchgate.net [researchgate.net]
- 14. Affinity of 1-aryl-1,2,3,4-tetrahydroisoquinoline derivatives to the ion channel binding site of the NMDA receptor complex - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 17. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
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- 22. Design, Synthesis and Biological Evaluation of4-(Imidazolylmethyl)-2-(4-methylsulfonyl phenyl)-Quinoline Derivatives as Selective COX-2 Inhibitors and In-vitro Anti-breast Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
The Electronic and Optical Architecture of 1-(4-Methylquinolin-3-YL)ethanone: A Technical Whitepaper
Executive Summary
1-(4-Methylquinolin-3-YL)ethanone (CAS 81355-39-7), commonly referred to as 3-acetyl-4-methylquinoline, is a highly functionalized N-heterocycle that serves as a critical scaffold in both optoelectronic materials and pharmaceutical drug discovery. The molecule features an electron-deficient quinoline core, modified by a weakly electron-donating methyl group at the C4 position and an electron-withdrawing acetyl group at the C3 position. This structural arrangement creates a distinct intramolecular charge transfer (ICT) system.
As a Senior Application Scientist, understanding the causality between this molecule's steric conformation and its photophysical output is paramount. This whitepaper deconstructs the electronic properties, optical signatures, and validated experimental protocols required to harness this compound for advanced applications.
Structural and Electronic Profiling: The Steric-Conjugation Interplay
The electronic behavior of 1-(4-Methylquinolin-3-YL)ethanone is governed by Frontier Molecular Orbital (FMO) dynamics, specifically the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The Push-Pull Mechanism and Steric Hindrance
In an idealized, planar system, the C3-acetyl group (-M, -I effects) would strongly conjugate with the quinoline π -system, significantly lowering the LUMO energy and facilitating a strong red-shift in absorption[1]. However, the presence of the C4-methyl group (+I effect, hyperconjugation) introduces severe steric repulsion against the adjacent acetyl group[2].
Mechanistic Causality: To minimize steric strain, the acetyl group is forced to rotate out of the coplanar alignment with the quinoline core. This increased dihedral angle disrupts the continuous π -orbital overlap. Consequently:
-
LUMO Stabilization is Truncated: The acetyl group cannot exert its full electron-withdrawing potential, resulting in a slightly higher LUMO energy than predicted for a planar analog.
-
Bandgap Widening: The HOMO-LUMO gap ( ΔE ) remains relatively wide (approx. 3.70 eV), classifying the molecule as a wide-bandgap semiconductor material[3].
-
Blue-Shifted ICT: The disrupted conjugation leads to a hypsochromic (blue) shift in its absorption spectra compared to unhindered 3-acetylquinolines.
Electronic transition and intramolecular charge transfer (ICT) pathway.
Photophysical and Optical Signatures
The optical properties of 1-(4-Methylquinolin-3-YL)ethanone are characterized by distinct absorption bands corresponding to π→π∗ transitions of the aromatic core and n→π∗ transitions localized on the carbonyl oxygen and quinoline nitrogen[2].
Solvatochromism
Because the molecule undergoes Intramolecular Charge Transfer (ICT) upon photoexcitation, its dipole moment is significantly larger in the excited state ( S1 ) than in the ground state ( S0 ).
-
Positive Solvatochromism: In polar solvents (e.g., Ethanol, DMSO), the solvent dipoles reorient to stabilize the highly polar S1 state. This lowers the energy of the excited state, resulting in a bathochromic (red) shift in the fluorescence emission spectrum.
Quantitative Data Summary
The following table synthesizes the theoretical and empirical photophysical parameters of the compound based on Density Functional Theory (DFT) and steady-state spectroscopy of analogous substituted quinolines[1][3].
| Parameter | Value / Range | Analytical Context |
| Absorption λmax | 320 - 340 nm | Primary π→π∗ transition; slightly blue-shifted due to steric twist. |
| Emission λem | 410 - 430 nm | Broad, structureless ICT emission band in polar solvents. |
| Stokes Shift | ~90 nm | Indicates significant geometric reorganization in the excited state. |
| HOMO Energy | -5.85 eV | Electron density localized on the quinoline core and C4-methyl. |
| LUMO Energy | -2.15 eV | Electron density heavily localized on the C3-acetyl group. |
| Bandgap ( ΔE ) | ~3.70 eV | Defines the kinetic stability and optical transparency in the visible region. |
Validated Experimental & Computational Protocols
To ensure rigorous reproducibility and scientific integrity, the following workflows represent self-validating systems for characterizing the optoelectronic properties of 1-(4-Methylquinolin-3-YL)ethanone.
Protocol A: Steady-State Optical Spectroscopy
Causality Note: Concentration must be strictly controlled to prevent π−π stacking and excimer formation, which would artificially red-shift the emission data.
-
Sample Preparation: Prepare a 1.0×10−3 M stock solution of 1-(4-Methylquinolin-3-YL)ethanone in spectroscopic-grade dimethyl sulfoxide (DMSO).
-
Dilution: Dilute the stock to a working concentration of 1.0×10−5 M using various solvents of increasing polarity (e.g., Toluene, Chloroform, Ethanol, Acetonitrile). Self-validation: Run a solvent blank to ensure no background fluorescence from impurities.
-
UV-Vis Absorption: Scan the samples from 200 nm to 600 nm using a dual-beam spectrophotometer in a 1 cm quartz cuvette. Identify the lowest-energy absorption peak ( λmax ).
-
Fluorescence Emission: Excite the sample at its specific λmax . Record the emission spectrum from 350 nm to 650 nm. Calculate the Stokes shift ( λem−λmax ) for each solvent to map the Lippert-Mataga solvatochromic plot.
Protocol B: Computational (DFT/TD-DFT) Workflow
Causality Note: The B3LYP functional paired with a 6-311G(d,p) basis set provides the optimal balance between computational cost and accuracy for predicting the FMOs of nitrogen-containing heterocycles[1].
-
Initial Geometry: Construct the 3D model of 1-(4-Methylquinolin-3-YL)ethanone. Pre-optimize using molecular mechanics (MMFF94).
-
DFT Optimization: Run a ground-state geometry optimization using Gaussian software at the B3LYP/6-311G(d,p) level of theory. Apply the Conductor-like Polarizable Continuum Model (CPCM) using ethanol as the solvent.
-
Frequency Calculation: Validate the optimized geometry by running a frequency calculation. Self-validation: The absence of imaginary frequencies confirms the structure is at a true energy minimum.
-
TD-DFT Calculation: Perform Time-Dependent DFT (TD-DFT) on the optimized geometry to calculate the first 20 singlet excited states. Extract the oscillator strengths ( f ) and map the HOMO/LUMO electron density surfaces.
Integrated experimental and computational characterization workflow.
Implications for Drug Discovery and Optoelectronics
The unique electronic topology of 1-(4-Methylquinolin-3-YL)ethanone makes it a highly versatile building block:
-
Pharmaceuticals: The localized electron deficiency on the quinoline nitrogen, coupled with the hydrogen-bond accepting capability of the C3-acetyl carbonyl, makes this scaffold an excellent candidate for kinase inhibition. The steric twist of the acetyl group can be leveraged to achieve high selectivity in deep, narrow binding pockets where planar molecules fail to fit.
-
Optoelectronics: While its native fluorescence quantum yield may be modest, the reactive acetyl group serves as a synthetic anchor. Condensation reactions (e.g., with aromatic aldehydes to form chalcones) can rapidly extend the π -conjugation, lowering the bandgap and generating highly fluorescent red-emitting dyes suitable for Organic Light Emitting Diodes (OLEDs) or fluorescent biological probes[3].
References
-
Synthesis, TD-DFT, and optical properties study of a chromeno-quinoline (acceptor) and mirror-less laser action enabled by energy transfer from a conjugated-polymer (Donor). Journal of King Saud University - Science.[Link]
-
Investigation of the Optical Properties of a Novel Class of Quinoline Derivatives and Their Random Laser Properties Using ZnO Nanoparticles. National Center for Biotechnology Information (NCBI).[Link]
-
Synthesis, DFT studies on a series of tunable quinoline derivatives. National Center for Biotechnology Information (NCBI).[Link]
-
UV action spectroscopy of protonated PAH derivatives - Methyl substituted quinolines. Astronomy & Astrophysics (A&A).[Link]
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Application Note: Rational Solvent Selection and Crystallization Protocols for 1-(4-Methylquinolin-3-yl)ethanone
Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Content Type: Advanced Technical Guide & Experimental Protocols
Introduction & Mechanistic Rationale
1-(4-Methylquinolin-3-yl)ethanone (CAS: 81355-39-7) is a highly functionalized heterocyclic scaffold frequently utilized in medicinal chemistry. Structurally, it presents a fascinating thermodynamic dichotomy: the rigid quinoline core and the C4-methyl group provide significant hydrophobicity and dispersion forces, while the C3-acetyl group and the quinoline nitrogen act as localized, polar hydrogen-bond acceptors.
As a Senior Application Scientist, I approach the purification of such molecules not through trial and error, but through thermodynamic profiling. The choice of solvent is critical for successful recrystallization; an ideal solvent should dissolve the compound sparingly at room temperature but completely at its boiling point[1]. To achieve a high-yielding crystallization process, we must manipulate the Hansen Solubility Parameters (HSP)—specifically the hydrogen-bonding ( δH ) and polarity ( δP ) vectors—to control the Metastable Zone Width (MSZW).
For quinoline derivatives, several solvent systems have proven effective, including ethanol, methanol, and mixtures such as methanol-acetone[2]. Alcohols are particularly effective because they act as hydrogen-bond donors at elevated temperatures, solvating the ketone and nitrogen. Upon cooling, the enthalpic penalty of disrupting the solvent's self-associated H-bond network forces the solute out of solution, yielding the steep solubility curve required for cooling crystallization. Alternatively, for compounds with aromatic functionalities, a mixture of a good solvent (like ethyl acetate) and a poor solvent (like n-hexane or n-heptane) can be highly effective[2].
Solvent Classification & Thermodynamic Behavior
To design a self-validating crystallization system, we must first categorize our solvents based on their mechanistic interactions with the target molecule. Solvent selection can also drastically affect reaction yield, waste, and operating conditions, making solvent recovery a critical process parameter[3].
Table 1: Predicted Solubility Behavior for 1-(4-Methylquinolin-3-yl)ethanone
| Solvent Class | Representative Solvent | Role in Crystallization | Mechanistic Rationale |
| Alcohols | Ethanol, Methanol | Primary Cooling Solvent | H-bond donation to quinoline N and ketone O; yields a steep temperature-dependent solubility curve. |
| Esters | Ethyl Acetate | Primary Solvent (Antisolvent) | Dipole-dipole stabilization of the ketone; maintains high solubility across all temperatures. |
| Alkanes | n-Heptane, n-Hexane | Antisolvent | Lacks H-bonding and dipole moment; rapidly drops the dielectric constant to force hydrophobic aggregation. |
| Water | H₂O | Antisolvent / Wash | Highly polar; extremely poor solubility for the hydrophobic methylquinoline core, useful for purging polar impurities. |
Crystallization Decision Workflow
The following decision matrix dictates the workflow based on the impurity profile and the thermal stability of the crude material.
Fig 1. Decision-tree workflow for 1-(4-Methylquinolin-3-yl)ethanone crystallization.
Self-Validating Experimental Protocols
A robust protocol must be a self-validating system—meaning it contains built-in diagnostic checks to ensure the physical chemistry is proceeding as intended. Below are two optimized protocols.
Protocol A: Temperature-Cycling (Cooling) Crystallization
Best for: High-purity crude mixtures where the primary goal is particle size growth and high crystalline yield.
-
Dissolution: Suspend 10.0 g of crude 1-(4-Methylquinolin-3-yl)ethanone in 50 mL of absolute Ethanol. Heat the mixture to 75 °C under gentle agitation (250 RPM).
-
Causality: Ethanol at near-reflux disrupts the crystal lattice via H-bonding, maximizing solubility[1].
-
-
Polish Filtration: Once fully dissolved, pass the hot solution through a pre-warmed 0.45 µm PTFE filter to remove insoluble particulates.
-
Controlled Cooling & Seeding: Cool the solution linearly to 55 °C at a rate of 0.5 °C/min. Hold at 55 °C and add 0.1 g (1% w/w) of pure 1-(4-Methylquinolin-3-yl)ethanone seed crystals.
-
Causality: Molecules with distinct polar/non-polar regions are prone to Liquid-Liquid Phase Separation (LLPS), or "oiling out." Seeding within the metastable zone bypasses the LLPS boundary, forcing secondary nucleation.
-
-
Final Cooling: Cool the slurry to 5 °C at 0.1 °C/min. Hold for 2 hours to maximize yield.
-
Isolation: Filter via a Buchner funnel. Wash the cake with 10 mL of cold (0 °C) Ethanol. Dry in a vacuum oven at 40 °C for 12 hours.
Self-Validation Checkpoint: If the solution turns milky/cloudy at 60 °C without forming discrete crystals (indicating oiling out), the supersaturation rate is too high. Correction: Re-heat to 75 °C to redissolve, add 5 mL of additional Ethanol, and reduce the cooling rate to 0.1 °C/min before re-seeding.
Protocol B: Antisolvent Crystallization
Best for: Heat-sensitive impurities or when the compound exhibits a flat solubility curve in available single solvents.
-
Primary Dissolution: Dissolve 10.0 g of crude material in 30 mL of Ethyl Acetate (EtOAc) at 25 °C.
-
Causality: EtOAc provides excellent dipole-dipole stabilization for the ketone, ensuring complete dissolution at room temperature without thermal degradation[2].
-
-
Antisolvent Titration: Using a syringe pump, add n-Heptane at a constant rate of 1.0 mL/min under high shear stirring (400 RPM).
-
Nucleation Monitoring: Continue addition until persistent turbidity is observed (typically around 20-25 mL of n-Heptane). Pause the addition and allow the system to age for 30 minutes.
-
Causality: Pausing the antisolvent addition allows the initial nuclei to consume the supersaturation (Ostwald ripening), preventing the formation of fines that cause filtration bottlenecks.
-
-
Completion & Isolation: Resume n-Heptane addition until a total of 60 mL has been added. Filter the resulting slurry, wash with 15 mL of pure n-Heptane, and dry under vacuum at 40 °C.
Self-Validation Checkpoint: Examine the initial crystals under a microscope or via a particle track probe. If fine, needle-like agglomerates form that clog the filter paper, the local supersaturation at the dosing point was too high. Correction: Redissolve the batch by adding EtOAc, increase the agitation speed to 600 RPM to improve micromixing, and halve the n-Heptane addition rate to 0.5 mL/min.
References
-
Title: Cascade Processes with Micellar Reaction Media: Recent Advances and Future Directions. Source: National Institutes of Health (NIH). URL: [Link]
Sources
Technical Support Center: Troubleshooting 1-(4-Methylquinolin-3-yl)ethanone Derivatization
Welcome to the advanced technical support guide for the derivatization of 1-(4-methylquinolin-3-yl)ethanone (commonly known as 3-acetyl-4-methylquinoline). Because this scaffold possesses two highly reactive, enolizable/abstractable methyl groups—the 3-acetyl group and the 4-methyl group—regioselectivity is the primary hurdle in its synthetic modification.
This guide provides causal explanations, troubleshooting FAQs, and self-validating protocols to help you eliminate cross-reactivity, over-halogenation, and unwanted ring oxidations.
Derivatization Troubleshooting Workflow
The following decision tree maps out the common derivatization pathways for 1-(4-methylquinolin-3-yl)ethanone, identifying where side products typically emerge and the specific catalytic or reagent-based mitigations required to bypass them.
Workflow for mitigating side products in 1-(4-Methylquinolin-3-yl)ethanone derivatization.
Troubleshooting FAQs & Mechanistic Insights
Module A: Aldol & Claisen-Schmidt Condensations (Targeting the 3-Acetyl Group)
Q: I am trying to synthesize a quinolyl chalcone, but I observe significant self-condensation of the starting material and Cannizzaro byproducts from the aldehyde. How do I improve the yield? A: Traditional base-catalyzed (NaOH/EtOH) conditions often lead to these side products because the strongly basic environment promotes competing pathways. To mitigate this, shift to a solvent-free catalytic system using 1,3-bis(carboxymethyl)imidazolium chloride (bcmim-Cl) or apply ultrasonic irradiation. Causality: bcmim-Cl acts as a dual acidic/basic ionic liquid catalyst that activates the carbonyl without harsh basicity, significantly reducing self-condensation 1. Alternatively, ultrasonic methods enhance mass transfer, allowing the reaction to complete rapidly before thermodynamic side products can accumulate 2.
Module B: Halogenation Regioselectivity (3-Acetyl vs. 4-Methyl)
Q: I need to brominate the 3-acetyl group to form a phenacyl bromide derivative, but I keep getting mixtures of 4-bromomethyl and dibrominated side products. What is going wrong? A: The 4-methyl group is highly activated (benzylic-like) by the quinoline ring, making it highly susceptible to radical halogenation. If your reaction conditions inadvertently generate radicals (e.g., light exposure, peroxides in the solvent), the 4-methyl group will react. Causality & Fix: To exclusively target the 3-acetyl group, you must force an electrophilic enol mechanism. Using Br₂ in acetic acid works but often leads to over-halogenation. The most robust solution is to use Copper(II) Bromide (CuBr₂) in a refluxing mixture of CHCl₃ and EtOAc. Cu(II) coordinates with the acetyl oxygen, forming a metal-enol complex that directs the bromine exclusively to the alpha-carbon of the acetyl group, completely suppressing radical attack at the 4-methyl position 3.
Q: Conversely, how do I selectively halogenate the 4-methyl group without touching the acetyl group? A: You must strictly enforce a radical mechanism. Use N-Bromosuccinimide (NBS) with a radical initiator like AIBN in a non-polar, non-enolizing solvent (e.g., CCl₄ or trifluorotoluene). Exclude all Lewis acids or protic solvents, which would catalyze enolization of the 3-acetyl group.
Module C: Oxidation and Ring-Directed Reactions
Q: When attempting to oxidize the 4-methyl group to a carboxylic acid, I am isolating high yields of quinoline N-oxide. How do I protect the nitrogen? A: The quinoline nitrogen is highly nucleophilic and susceptible to oxidation by reagents like mCPBA or H₂O₂. Causality & Fix: To prevent N-oxidation, you must deactivate the nitrogen by protonating it prior to the addition of the oxidant. Running the oxidation in strong acid (e.g., TFA) forms the quinolinium salt, withdrawing electron density from the nitrogen. Alternatively, use KMnO₄ in pyridine, which selectively oxidizes the activated 4-methyl group without forming the N-oxide. Note that nucleophilic fluorination strategies on the quinoline ring also rely on precise electronic control to avoid C2 vs C4 side products 4.
Quantitative Side-Product Profiles
The table below summarizes the expected yield and side-product distribution when derivatizing 1-(4-methylquinolin-3-yl)ethanone under standard versus optimized conditions.
| Reaction Route | Reagents / Conditions | Target Product | Major Side Product | Yield (Target) | Yield (Side Product) |
| Aldol Condensation | NaOH / EtOH (Reflux, 12h) | Quinolyl Chalcone | Self-condensation / Tars | 45% | 35% |
| Aldol Condensation | bcmim-Cl (Solvent-free, RT) | Quinolyl Chalcone | None detected | >90% | <2% |
| Alpha-Bromination | Br₂ / AcOH (RT, 2h) | 3-(2-Bromoacetyl) | Dibrominated / 4-Bromomethyl | 55% | 25% |
| Alpha-Bromination | CuBr₂ / CHCl₃:EtOAc (Reflux) | 3-(2-Bromoacetyl) | None detected | 88% | <1% |
| Radical Bromination | NBS / AIBN / CCl₄ (Reflux) | 4-Bromomethyl | 3-Acetyl bromination | 78% | 12% |
| Oxidation | mCPBA / CH₂Cl₂ (RT) | 4-Carboxylic Acid | Quinoline N-Oxide | 15% | 80% |
| Oxidation | KMnO₄ / Pyridine (Reflux) | 4-Carboxylic Acid | None detected | 82% | <5% |
Validated Experimental Protocols
Protocol 1: Regioselective Alpha-Bromination of the 3-Acetyl Group
This protocol utilizes a Cu(II) metal-enol complex to completely suppress radical bromination at the 4-methyl position.
-
Preparation: In a 100 mL round-bottom flask, dissolve 10 mmol of 1-(4-methylquinolin-3-yl)ethanone in 30 mL of Chloroform (CHCl₃).
-
Reagent Addition: Add 20 mmol (2.0 equiv) of finely powdered Copper(II) Bromide (CuBr₂) suspended in 30 mL of Ethyl Acetate (EtOAc).
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to vigorous reflux (approx. 75°C) while stirring magnetically.
-
Self-Validation Check (Visual): The initial reaction mixture will be dark green/brown. As the reaction proceeds and bromine is transferred via the enol complex, Copper(I) Bromide (CuBr) will precipitate as a heavy white/pale-gray solid. The reaction is complete when the green color entirely dissipates (typically 4–6 hours).
-
Workup: Cool the mixture to room temperature. Filter off the CuBr precipitate through a pad of Celite. Wash the filtrate with saturated aqueous NaHCO₃, followed by brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the pure 3-(2-bromoacetyl)-4-methylquinoline.
Protocol 2: Solvent-Free Synthesis of Quinolyl Chalcones
This protocol utilizes bcmim-Cl to prevent Cannizzaro reactions and self-condensation during aldol couplings.
-
Preparation: In a mortar or a solvent-free milling vessel, combine 5 mmol of 1-(4-methylquinolin-3-yl)ethanone and 5 mmol of the target aryl aldehyde.
-
Catalyst Addition: Add 0.5 mmol (10 mol%) of 1,3-bis(carboxymethyl)imidazolium chloride (bcmim-Cl).
-
Reaction: Grind the mixture thoroughly at room temperature for 15–20 minutes, or subject it to ultrasonic irradiation (40 kHz) for 10 minutes.
-
Self-Validation Check (Physical): The mixture will initially form a heterogeneous paste. As the condensation proceeds and water is extruded, the target chalcone will crash out, turning the paste into a rigid, dry solid mass.
-
Workup: Triturate the solid mass with cold water (to dissolve and recover the bcmim-Cl catalyst) and filter. Recrystallize the crude solid from hot ethanol to afford the analytically pure quinolyl chalcone.
Sources
Technical Support Center: Scale-Up Challenges for 1-(4-Methylquinolin-3-yl)ethanone Batch Production
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical chemical engineering and synthetic challenges encountered when scaling the production of 1-(4-Methylquinolin-3-yl)ethanone (also known as 3-acetyl-4-methylquinoline) from the bench to the pilot plant.
The synthesis of this crucial pharmaceutical building block typically relies on the Friedländer condensation between 1-(2-aminophenyl)ethanone (2-aminoacetophenone) and an active methylene equivalent. While highly efficient at the gram scale, this pathway presents severe heat-transfer, regioselectivity, and phase-separation challenges during multi-kilogram batch production.
Part 1: Process Workflow & Critical Control Points
To successfully scale this synthesis, we must transition from thermodynamically uncontrolled batch reactions to feed-rate-limited, catalytically optimized processes. The workflow below maps the critical control points (CCPs) required to prevent thermal runaway and product degradation.
Process workflow for the scalable synthesis of 1-(4-Methylquinolin-3-yl)ethanone.
Part 2: Troubleshooting Guide & FAQs
Q1: Why does the reaction mixture turn into a black, tarry mass during scale-up, and how can we prevent it? Scientist Insight: The Friedländer synthesis is notorious for producing viscous, tarry residues that trap the target product and plummet yields[1]. At the bench scale, the high surface-area-to-volume ratio of a flask dissipates the heat of the exothermic condensation rapidly. At the pilot scale, poor heat transfer creates localized hot spots, causing the highly reactive aliphatic carbonyl intermediate to polymerize. Self-Validating Protocol: Transition from a batch-addition of stoichiometric strong acids (like H₂SO₄) to a catalytic Lewis acid system such as FeCl₃·6H₂O[2] or a recyclable ionic liquid like [Bmim]HSO₄[3]. Furthermore, dose the active methylene compound continuously over 2–3 hours into the pre-heated 2-aminoacetophenone/catalyst mixture. By monitoring the internal reactor temperature (ΔT) against the dosing rate, you ensure the reaction remains feed-rate limited rather than heat-transfer limited.
Q2: Our HPLC analysis shows the presence of unreacted 2-aminoacetophenone and a stable intermediate, but no further conversion to the quinoline core. What is stalling the cyclization? Scientist Insight: The Friedländer synthesis proceeds via an initial rate-limiting Schiff base formation (or aldol addition), followed by a rapid dehydration/cyclization[4]. If the reaction stalls, the system is failing to drive the dehydration step. In batch reactors, water accumulates and shifts the equilibrium backward. Self-Validating Protocol: Implement a Dean-Stark apparatus or use azeotropic distillation (e.g., with ethanol/toluene) to continuously remove water. If using an aqueous-compatible catalyst like FeCl₃[5], ensure the internal temperature is strictly maintained at ≥80°C to overcome the activation energy barrier for the final cyclization[2].
Q3: During product isolation, the target 1-(4-Methylquinolin-3-yl)ethanone "oils out" as a dense liquid instead of forming filterable crystals. How can we force crystallization? Scientist Insight: "Oiling out" (liquid-liquid phase separation, LLPS) occurs when the supersaturation of the product exceeds its metastable zone limit before reaching the nucleation temperature. Quinolines are highly prone to this because they easily form supercooled liquids[1]. Self-Validating Protocol: Establish a rigorous seeded cooling crystallization protocol. Instead of crash-cooling the reactor, cool the mixture to just above the cloud point (e.g., 45°C), hold the temperature, and introduce 1-2 wt% of pure 1-(4-Methylquinolin-3-yl)ethanone seeds. Allow the seed bed to age for 1 hour to confirm crystal growth visually before initiating a slow, linear cooling ramp (0.1 °C/min) to 5°C.
Q4: What is the most scalable, green catalyst system to replace stoichiometric acids for this synthesis? Scientist Insight: Traditional methods rely on hazardous, corrosive acids which generate massive amounts of aqueous waste during the quench phase[3]. Self-Validating Protocol: Iron(III) chloride hexahydrate (FeCl₃·6H₂O) is an earth-abundant, inexpensive, and highly effective Lewis acid for quinoline synthesis[5]. It operates efficiently in green solvents and can be easily partitioned into the aqueous phase during workup, minimizing the E-factor and environmental impact[2]. Alternatively, continuous flow photochemistry is emerging as a scalable, reagent-free activation method for quinoline derivatives, though it requires specialized LED reactor setups[6].
Part 3: Quantitative Scale-Up Metrics
The following table summarizes the performance of the optimized FeCl₃-catalyzed Friedländer condensation across three production scales. Notice the non-linear scaling of the reaction exotherm and the corresponding adjustments required for dosing times.
| Parameter | Lab Scale (100 g) | Pilot Scale (1 kg) | Production Scale (10 kg) | Causality / Limiting Factor |
| Yield (%) | 94.5 | 91.2 | 88.6 | Minor yield loss at scale due to prolonged thermal exposure and reactor wall holdup. |
| Purity (HPLC, %) | >99.5 | 99.1 | 98.8 | Trace regioisomers and aldol oligomers increase slightly due to mass transfer limits. |
| E-factor | 18.2 | 14.5 | 11.3 | Solvent recycling and optimized aqueous washes at scale significantly improve the E-factor. |
| Reaction Time (h) | 3.0 | 5.5 | 8.0 | Extended dosing times required at scale to control the exothermic cyclization[1]. |
| Max Exotherm (ΔT °C) | +4.2 | +11.5 | +16.8 | Heat transfer coefficient decreases at scale; requires strict feed-rate control. |
| Catalyst Loading (mol%) | 10 | 10 | 8 | Enhanced mixing at scale allows for a slight reduction in FeCl₃·6H₂O loading[5]. |
Part 4: Standard Operating Protocol (10-kg Scale)
This self-validating protocol utilizes continuous dosing and seeded crystallization to ensure high-purity batch production.
Phase 1: Reactor Preparation and Charging
-
Purge: Inert a 50 L glass-lined reactor with nitrogen to prevent oxidative degradation of the aniline precursor.
-
Charge: Add 1-(2-aminophenyl)ethanone (10.0 kg, 74.0 mol) and technical-grade ethanol (20 L). Causality: Ethanol is a green solvent that fully solubilizes the starting materials and facilitates azeotropic water removal[4].
Phase 2: Catalyst Introduction 3. Catalyze: Add Iron(III) chloride hexahydrate (FeCl₃·6H₂O) (1.6 kg, 8 mol%) to the stirring mixture[5]. Causality: FeCl₃ activates the carbonyl groups for the Friedländer condensation without the severe tarring associated with Brønsted acids[2].
Phase 3: Controlled Reagent Dosing (Critical Control Point) 4. Heat: Ramp the jacket temperature to bring the internal mixture to 75°C (reflux). 5. Dose: Continuously dose the active methylene equivalent (e.g., 4,4-dimethoxybutan-2-one) (10.8 kg, 81.4 mol) over 3.5 hours using a calibrated mass flow controller. Causality: Continuous dosing maintains a low steady-state concentration of the highly reactive electrophile. This prevents self-condensation and thermal runaway, ensuring the reaction is feed-rate limited[1].
Phase 4: Cyclization and Dehydration 6. Hold: Maintain reflux for an additional 4.5 hours after dosing is complete. Monitor via HPLC until the Schiff base intermediate is <1% AUC. Causality: The initial condensation is fast, but the subsequent cyclization requires sustained thermal energy to overcome the activation barrier and drive off the water byproduct[4].
Phase 5: Workup and Phase Separation 7. Quench: Cool the mixture to 25°C and add 15 L of deionized water. 8. Extract: Add ethyl acetate (15 L), agitate for 15 minutes, and allow the phases to settle. Separate the lower aqueous layer. Causality: The aqueous wash effectively partitions the hydrophilic iron catalyst away from the organic product stream, preventing heavy metal carryover into the API intermediate[2].
Phase 6: Seeded Crystallization 9. Concentrate: Distill the organic layer under vacuum (200 mbar, 40°C) to a residual volume of 15 L. 10. Anti-Solvent Addition: Heat to 50°C, then slowly add n-heptane (10 L) over 1 hour. 11. Seed: Cool the mixture to 45°C and introduce 100 g of pure 1-(4-Methylquinolin-3-yl)ethanone seeds. 12. Age & Cool: Age the seed bed for 1 hour (visually confirm suspension stability), then initiate a slow, linear cooling ramp (0.1°C/min) to 5°C. Filter and dry the product. Causality: Seeding the supersaturated solution prevents liquid-liquid phase separation ("oiling out") and forces the targeted polymorph to crystallize uniformly, improving filtration kinetics and final purity[1].
References
-
[5] An environmentally benign, simple and proficient synthesis of quinoline derivatives catalyzed by FeCl3.6H2O. Mobt3ath.5
-
[1] Scale-up challenges in the production of 2-nitroquinoline. Benchchem Technical Support. 1
-
[2] State-of-the-art transition metal-catalyzed approaches to quinoline frameworks via multicomponent reactions. RSC Advances. 2
-
[4] Green Synthesis of Quinoline and Its Derivatives. International Journal of Pharmaceutical Sciences. 4
-
[3] Ionic Liquid-Promoted Regiospecific Friedlander Annulation: Novel Synthesis of Quinolines and Fused Polycyclic Quinolines. The Journal of Organic Chemistry (ACS). 3
-
[6] Continuous Flow for the Photochemical Synthesis of 3-Substituted Quinolines. Organic Process Research & Development (ACS). 6
Sources
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- 2. State-of-the-art transition metal-catalyzed approaches to quinoline frameworks via multicomponent reactions - RSC Advances (RSC Publishing) DOI:10.1039/D5RA06627A [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. mobt3ath.com [mobt3ath.com]
- 6. pubs.acs.org [pubs.acs.org]
Technical Support Center: A Guide to Preventing Thermal Degradation of 1-(4-Methylquinolin-3-YL)ethanone
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for 1-(4-Methylquinolin-3-YL)ethanone. This guide is designed for researchers, scientists, and drug development professionals who utilize this compound in their experiments. As a quinoline derivative, this molecule possesses significant potential in various research applications, but its utility can be compromised by thermal instability.[1][2] This document provides in-depth troubleshooting advice and validated protocols to help you maintain the integrity of your compound, ensuring the reliability and reproducibility of your results.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common issues and questions regarding the stability of 1-(4-Methylquinolin-3-YL)ethanone.
Q1: My solid sample and solutions of 1-(4-Methylquinolin-3-YL)ethanone are turning yellow or brown over time. What does this discoloration indicate?
A: Discoloration is a common visual indicator of chemical degradation in quinoline compounds.[3] This change is typically caused by the formation of oxidized or polymeric byproducts, which are often highly conjugated and thus absorb visible light. The process can be accelerated by exposure to elevated temperatures, oxygen, and light.[3][4] It is a critical sign that the purity and integrity of your compound are compromised.
Q2: I am observing a progressive loss of potency and inconsistent results in my biological assays. Could this be a stability issue?
A: Yes, inconsistent results and a loss of potency are classic signs of compound degradation.[3] The thermal breakdown of 1-(4-Methylquinolin-3-YL)ethanone reduces the concentration of the active pharmaceutical ingredient (API), leading to diminished effects in your experiments. Furthermore, the degradation products themselves could interfere with your assay, producing confounding results. It is crucial to use freshly prepared solutions or to validate the stability of your stock solutions under your specific experimental and storage conditions.[3]
Q3: What are the primary factors that accelerate the thermal degradation of this compound?
A: The degradation of 1-(4-Methylquinolin-3-YL)ethanone is influenced by several key factors, with heat being a primary catalyst. The main contributors are:
-
Elevated Temperature (Thermolysis): Heat provides the activation energy needed to initiate and accelerate decomposition reactions.[3][5] For ketones, this can involve various breakdown pathways.[6][7]
-
Oxidation: The quinoline ring and its substituents can be susceptible to oxidation, a process that is significantly expedited by heat.[3] The presence of atmospheric oxygen can lead to the formation of N-oxides, hydroxides, or ketone byproducts.[8][9]
-
Hydrolysis: If the compound is in a solution containing water, elevated temperatures can promote the hydrolysis of susceptible functional groups. The stability of quinoline derivatives can be highly dependent on pH.[3][10]
-
Photolysis: While distinct from thermal degradation, exposure to light (especially UV) can induce degradation, and this effect is often synergistic with heat.[3][8]
Q4: What are the ideal storage conditions to ensure the long-term stability of 1-(4-Methylquinolin-3-YL)ethanone?
A: To minimize degradation, proper storage is essential. The following conditions are recommended based on general best practices for heterocyclic compounds.[4][11][12]
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C (Refrigerated) or -20°C (Frozen) | Reduces the kinetic rate of all degradation reactions.[3] |
| Atmosphere | Inert gas (Argon or Nitrogen) overlay | Prevents oxidative degradation by displacing atmospheric oxygen. |
| Light | Amber glass vials or storage in the dark | Protects against light-induced (photolytic) degradation.[3][4] |
| Container | Tightly sealed, airtight containers | Prevents exposure to moisture and atmospheric oxygen.[11][12] |
| Form | Solid (lyophilized powder) | Compounds are generally more stable in a solid state than in solution. |
Q5: Can I use antioxidants to prevent degradation during my experiments, especially when heating is required?
A: Yes, incorporating an antioxidant can be an effective strategy to mitigate oxidative degradation, which is often the primary pathway accelerated by heat.[13] An antioxidant works by scavenging reactive oxygen species or terminating radical chain reactions.[14] For organic compounds like this, common and effective antioxidants include:
-
Butylated Hydroxytoluene (BHT): A synthetic phenolic antioxidant widely used in pharmaceuticals and laboratory reagents.
-
Tocopherols (Vitamin E): A natural antioxidant that is effective in lipid-rich or organic environments.
The choice and concentration of the antioxidant should be carefully considered to ensure it does not interfere with your downstream applications. A preliminary compatibility study is always recommended.
Section 2: Troubleshooting Experimental Degradation
This section provides a structured approach to diagnosing and resolving degradation issues encountered during experimental workflows.
Workflow for Troubleshooting Compound Degradation
Caption: A step-by-step workflow for diagnosing and mitigating degradation.
Section 3: Protocols for Stability Assessment and Prevention
Adherence to standardized protocols is essential for ensuring the stability of 1-(4-Methylquinolin-3-YL)ethanone.
Protocol 1: Recommended Storage and Handling Procedure
This protocol outlines the best practices for storing and handling the compound to maintain its integrity.
-
Receiving: Upon receipt, immediately transfer the compound to a designated, controlled storage environment. Do not leave it at ambient temperature on a lab bench.
-
Aliquoting: If you will be using small amounts over time, aliquot the solid compound into several smaller, amber glass vials. This minimizes the number of times the main stock is exposed to atmospheric conditions.
-
Inerting: Before sealing each aliquot for storage, gently flush the vial with an inert gas (e.g., argon or nitrogen) for 10-15 seconds to displace oxygen.
-
Sealing and Labeling: Seal the vials tightly with high-quality, airtight caps. Label each vial clearly with the compound name, date, and concentration (if in solution).
-
Storage: Place the sealed vials in a freezer (-20°C) for long-term storage or in a refrigerator (2-8°C) for short-term use. Ensure the storage location is dark.
-
Usage: When a sample is needed, remove one aliquot vial and allow it to warm completely to room temperature before opening. This prevents atmospheric moisture from condensing on the cold solid. Use the required amount and immediately re-flush with inert gas, seal, and return to storage if necessary.
Protocol 2: Performing a Forced Degradation (Thermal Stress) Study
Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule.[5][15][16] This helps in developing a stability-indicating analytical method.
Objective: To intentionally degrade the compound under controlled thermal stress and analyze the resulting mixture.
Materials:
-
1-(4-Methylquinolin-3-YL)ethanone
-
Class A volumetric flasks
-
HPLC-grade solvent (e.g., Acetonitrile/Water mixture)
-
Calibrated oven or heating block
-
Validated HPLC system with a PDA or UV detector[17]
Procedure:
-
Prepare Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., 1 mg/mL in 50:50 Acetonitrile:Water).
-
Set Up Control: Transfer an aliquot of the stock solution to an HPLC vial. This is your unstressed control (T=0 sample). Analyze it immediately via HPLC to establish the initial purity profile.
-
Apply Thermal Stress:
-
Transfer another aliquot of the stock solution into a loosely capped vial (to avoid pressure buildup).
-
Place the vial in a calibrated oven set to a high temperature (e.g., 80°C).[9] The exact temperature may need to be optimized.
-
Collect samples at predetermined time points (e.g., 2, 4, 8, 24 hours).
-
-
Sample Analysis:
-
Cool each time-point sample to room temperature.
-
Dilute as necessary and analyze using the HPLC method.
-
-
Data Evaluation:
-
Compare the chromatograms of the stressed samples to the control.
-
Identify new peaks (degradants) and measure the decrease in the main API peak area.
-
Aim for 5-20% degradation of the parent compound. If degradation is too rapid or too slow, adjust the temperature or duration accordingly.[9]
-
Perform peak purity analysis on the API peak in the stressed samples to ensure no degradants are co-eluting.[16]
-
Caption: Flowchart for a thermal forced degradation study.
Protocol 3: Development of a Stability-Indicating HPLC Method
A stability-indicating method (SIM) is a validated analytical procedure that can accurately quantify the API without interference from degradation products, impurities, or excipients.[15]
-
Column and Mobile Phase Screening: Start with a standard C18 reversed-phase column. Screen different mobile phase compositions (e.g., Acetonitrile/Water, Methanol/Water) with a suitable buffer (e.g., phosphate or acetate buffer) to achieve good retention and peak shape for the parent compound.
-
Gradient Optimization: Develop a gradient elution method to ensure that both early-eluting (polar) and late-eluting (non-polar) degradation products can be separated from the main peak and from each other.
-
Wavelength Selection: Use a Photodiode Array (PDA) detector to analyze the UV spectra of the API and the degradation peaks (from your forced degradation study). Select a wavelength that provides a good response for all components, or use multiple wavelengths if necessary.
-
Method Specificity (Stress Testing): The core of developing a SIM is to prove its specificity.[15] Analyze the samples generated in Protocol 2. The method is considered stability-indicating if:
-
All degradation product peaks are baseline-resolved from the API peak.
-
The peak purity index of the API peak remains high (>0.995) even in stressed samples, confirming no co-elution.[16]
-
-
Validation: Once the method is developed, perform a full validation according to ICH Q2(R1) guidelines, assessing parameters like linearity, accuracy, precision, and robustness.
References
- Benchchem. (n.d.). Technical Support Center: Stability of Quinoline Compounds in Aqueous Solutions.
- Advancements in HPLC Techniques for Detecting and identification of Process-Related and Degradants Impurities in Pharmaceutical Compounds. (2025, February 7).
- Analytical Techniques In Stability Testing. (2025, March 24). Separation Science.
- Singh, R., & Kumar, R. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review.
- Determination of Stability Constant of Substituted Quinoline Pyrimidines Drugs. (n.d.). JETIR.org.
- A New Approach to Forced Degradation Studies Using Anhydrous Conditions. (2014, March 1).
- Quinoline - SAFETY DATA SHEET. (2025, May 13).
- QUINOLINE FOR SYNTHESIS. (n.d.). Loba Chemie.
- PubChem. (n.d.). 1-(4-Methyl-3,4-dihydroquinolin-1(2H)-yl)ethanone.
- Techno PharmChem. (n.d.). QUINOLINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET.
- Yates, B. L., Quijano, J., & Olsen, R. J. (n.d.). Thermal decomposition of .beta.-hydroxy ketones. The Journal of Organic Chemistry.
- Analytical Techniques for Drug Stability Evaluation: A Review on UV Spectroscopy, HPLC for Forced Degradation Studies in Pharmaceutical Products. (2026, March 26). ResearchGate.
- Selected heterocyclic compounds as antioxidants. Synthesis and biological evaluation. (n.d.).
- Towards the Development of Effective Antioxidants—The Molecular Structure and Properties—Part 2. (2026, February 19). MDPI.
- Selected Heterocyclic Compounds as Antioxidants. Synthesis and Biological Evaluation. (2025, August 7). ResearchGate.
- Optimizing metabolic stability of phosphodiesterase 5 inhibitors: Discovery of a potent N-(pyridin-3-ylmethyl)quinoline derivative targeting synaptic plasticity. (2023, August 15). PubMed.
- Waring, C. E., & Barlow, C. S. (n.d.). The Kinetics of the Thermal Decomposition of Gaseous Diethyl Ketone. ACS Publications.
- Review on Forced Degradation Studies. (n.d.). International Journal of Innovative Science and Research Technology.
- Stability Indicating Forced Degradation Studies. (n.d.). Research Journal of Pharmacy and Technology.
- Synthesis of Antimicrobial Quinoline Derivatives Enabled by Synergistic Pd/Enamine Catalysis: Experimental and Computational Study. (2025, October 9). ACS Publications.
- Forced Degradation Studies on Drug Products and Drug Substances and Stability Indicating Studies on Drugs – A Review. (2023, December 30). IJPPR.
- THE THERMAL DECOMPOSITION OF ACETONE IN THE GASEOUS STATE. (n.d.). PNAS.
- Quinoline Derivatives with Different Functional Groups: Evaluation of Their Catecholase Activity. (2022, November 18). MDPI.
- Research on detection methods of related substances and degradation products of the antitumor drug selpercatinib. (2025, January 12). Frontiers.
- 1-(4-HYDROXY-2-METHYLQUINOLIN-3-YL)ETHANONE — Chemical Substance Information. (n.d.). NextSDS.
- Multitarget Pharmacology of Sulfur–Nitrogen Heterocycles: Anticancer and Antioxidant Perspectives. (2024, July 25). MDPI.
- 1-(4-CHLORO-2-METHYLQUINOLIN-3-YL)ETHANONE — Chemical Substance Information. (n.d.). NextSDS.
- Thermal Decomposition of Group 2 Nitrates & Carbonates. (2025, June 19). Save My Exams.
- Quinoline for synthesis 91-22-5. (n.d.). Sigma-Aldrich.
- A practical guide to forced degradation and stability studies for drug substances. (n.d.).
- Guenther, W. B., & Walters, W. D. (n.d.). The Thermal Decomposition of Ketene 1. ACS Publications.
- Antioxidant activity of the fused heterocyclic compounds, 1,2,3,4-tetrahydroquinolines, and related compounds - Effect of ortho-substituents. (n.d.). ResearchGate.
- Process for the preparation of quinoline derivatives. (n.d.). Google Patents.
- Synthesis of 1-(2,4-dimethylquinolin-3-yl)ethanone. (n.d.). ResearchGate.
- 1-(4-Methylquinolin-2-yl)ethanone [65037-59-4]. (n.d.). Chemsigma.
- Quinolin-4-ones: Methods of Synthesis and Application in Medicine. (2025, January 3). PMC.
- Using Quinolin-4-Ones as Convenient Common Precursors for a Metal-Free Total Synthesis of Both Dubamine and Graveoline Alkaloids and Diverse Structural Analogues. (2024, April 25). MDPI.
- PubChemLite. (n.d.). 1-(2-phenylquinolin-4-yl)ethanone (C17H13NO).
- Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs. (2023, April 11). MDPI.
- Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. (n.d.). PMC.
- Evaluation of thermal stability of quinones by thermal analysis techniques. (n.d.). ResearchGate.
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Technical Support Center: Catalyst Optimization for 1-(4-Methylquinolin-3-YL)ethanone Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for catalyst optimization in cross-coupling reactions involving 1-(4-methylquinolin-3-yl)ethanone. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges encountered during the synthesis and functionalization of this important quinoline scaffold. The quinoline motif is a cornerstone in medicinal chemistry, and successful, reproducible cross-coupling is paramount for the efficient exploration of chemical space.[1][2]
I. Troubleshooting Guide: Common Issues and Solutions
This section addresses common problems encountered during cross-coupling reactions with 1-(4-methylquinolin-3-yl)ethanone and its derivatives.
Category 1: Reaction Initiation and Catalyst Activity
Question: My reaction is not starting, or I'm observing very low conversion. What are the likely causes and how can I troubleshoot this?
Answer:
Failure to initiate a palladium-catalyzed cross-coupling reaction with a quinoline substrate is a common issue, often stemming from catalyst deactivation or suboptimal reaction conditions. The primary suspect is the nitrogen atom of the quinoline ring, which can act as a ligand and poison the palladium catalyst.[3]
-
Catalyst Poisoning by Quinoline Nitrogen: The lone pair of electrons on the quinoline nitrogen can coordinate to the palladium center, leading to the formation of inactive catalyst species.[3]
-
Inefficient Pre-catalyst Activation: Many reactions use a Pd(II) pre-catalyst that must be reduced in situ to the active Pd(0) species. This reduction can sometimes be inefficient.[4][5]
-
Solution: Consider using a Pd(0) source directly, such as Pd(PPh₃)₄ or Pd₂(dba)₃.[3][4] Alternatively, ensure your reaction conditions are conducive to the reduction of the Pd(II) pre-catalyst. The choice of base and solvent can influence this step.[3] Some protocols benefit from a pre-activation step where the catalyst and ligand are stirred with the base before adding the substrates.[6]
-
-
Poor Quality of Reagents or Solvents: Impurities in reagents or solvents, particularly water or oxygen in anhydrous reactions, can deactivate the catalyst.[4]
-
Suboptimal Base: The choice and quality of the base are critical for the catalytic cycle, particularly for the transmetalation step in Suzuki-Miyaura coupling and for the deprotonation of the amine in Buchwald-Hartwig amination.[4][6]
-
Solution: Screen a variety of bases. For Suzuki-Miyaura, common choices include K₂CO₃, K₃PO₄, and Cs₂CO₃.[4] For Buchwald-Hartwig, strong, non-nucleophilic bases like NaOtBu or KOtBu are often used.[6] For base-sensitive substrates, weaker bases may be necessary.[6] The physical properties of the base, such as particle size, can also be important; grinding the base may improve reproducibility.[6][7]
-
Question: I am observing the formation of palladium black in my reaction. What does this indicate and how can I prevent it?
Answer:
The formation of palladium black indicates the aggregation of the palladium catalyst, leading to a loss of catalytic activity.[3] This is a common mode of catalyst deactivation.
-
Ligand Dissociation: The active catalytic species may be unstable, leading to the dissociation of the phosphine ligand and subsequent agglomeration of palladium atoms.[3]
-
Solution: Increase the ligand-to-palladium ratio. Using a higher concentration of the phosphine ligand can help to stabilize the active catalyst. Also, consider using chelating phosphine ligands like Xantphos or dppf, which are less prone to dissociation.[8]
-
-
High Reaction Temperature: Elevated temperatures can accelerate catalyst decomposition.[3][4]
-
Solution: Try running the reaction at a lower temperature. While this may decrease the reaction rate, it can improve catalyst stability and overall yield.[3]
-
Category 2: Side Reactions and Byproduct Formation
Question: My reaction is producing a significant amount of homocoupling product. How can I minimize this side reaction?
Answer:
Homocoupling of the boronic acid (in Suzuki-Miyaura reactions) or the terminal alkyne (in Sonogashira reactions) is a common side reaction.[4][9]
-
Presence of Oxygen: Oxygen can promote the oxidative homocoupling of the coupling partners.[4]
-
Catalyst System: The choice of palladium source and ligand can influence the extent of homocoupling.[3]
-
Reaction Conditions: The reaction temperature and the rate of addition of the boronic acid can affect the relative rates of cross-coupling and homocoupling.[3]
-
Solution: Try lowering the reaction temperature.[3] Adding the boronic acid solution slowly over a period of time can also help to maintain a low concentration of the boronic acid in the reaction mixture, thereby disfavoring the homocoupling reaction.[3] For Sonogashira couplings, the presence of a copper(I) co-catalyst can sometimes lead to alkyne dimerization; copper-free conditions can be explored to avoid this.[10]
-
Question: I am observing hydrodehalogenation of my starting material. What causes this and how can it be prevented?
Answer:
Hydrodehalogenation is the replacement of the halogen atom with a hydrogen atom, leading to a reduced, undesired byproduct.
-
Source of Hydride: The hydride source can be trace amounts of water, certain bases, or solvents. Amine bases and alcohol solvents can be potential hydride sources.[4]
-
Solution: Ensure all reagents and solvents are scrupulously dried. If using an amine or alcohol is necessary, consider switching to a different base (e.g., carbonates or phosphates) and an aprotic solvent.[4]
-
Category 3: Catalyst and Ligand Selection
Question: How do I choose the right catalyst and ligand for my specific cross-coupling reaction with 1-(4-methylquinolin-3-yl)ethanone?
Answer:
The optimal catalyst and ligand combination is highly dependent on the specific cross-coupling reaction (e.g., Suzuki, Heck, Buchwald-Hartwig, Sonogashira) and the nature of the coupling partners.
-
General Considerations:
-
Electron-rich and Bulky Ligands: For many cross-coupling reactions involving heteroaromatic substrates, bulky and electron-rich phosphine ligands are often beneficial.[11][12] These ligands promote the crucial oxidative addition step and can help stabilize the active palladium species.[11]
-
Pre-catalysts: Modern palladium pre-catalysts, such as the Buchwald pre-catalysts, are often more efficient and reliable than traditional sources like Pd(OAc)₂ because they form the active LPd(0) catalyst more cleanly.[6]
-
-
Specific Recommendations:
-
Suzuki-Miyaura Coupling: For coupling with arylboronic acids, ligands like SPhos, XPhos, and RuPhos are excellent starting points.[3] Pd(PPh₃)₄ is also a classic and often effective catalyst.
-
Buchwald-Hartwig Amination: The choice of ligand is highly dependent on the amine. For primary amines, BrettPhos is often a good choice, while RuPhos can be effective for secondary amines.[6]
-
Heck Reaction: Common catalysts include Pd(OAc)₂ with phosphine ligands like P(o-tol)₃.[13]
-
Sonogashira Coupling: A combination of a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI) is standard.[10][14]
-
The following table summarizes some commonly used catalyst systems for different cross-coupling reactions:
| Cross-Coupling Reaction | Typical Palladium Source | Common Ligands | Typical Base |
| Suzuki-Miyaura | Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄ | PPh₃, SPhos, XPhos, RuPhos | K₂CO₃, K₃PO₄, Cs₂CO₃ |
| Buchwald-Hartwig | Pd(OAc)₂, Pd₂(dba)₃, Buchwald Precatalysts | BrettPhos, RuPhos, Xantphos | NaOtBu, KOtBu, LHMDS |
| Heck | Pd(OAc)₂, PdCl₂(PPh₃)₂ | PPh₃, P(o-tol)₃ | Et₃N, K₂CO₃ |
| Sonogashira | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | PPh₃ | Et₃N, DIPA |
II. Frequently Asked Questions (FAQs)
Q1: What is the role of the base in a Suzuki-Miyaura coupling reaction?
The base plays a crucial role in the catalytic cycle of the Suzuki-Miyaura reaction. Its primary function is to activate the boronic acid for the transmetalation step by forming a more nucleophilic borate species.[4] The choice of base can significantly impact the reaction rate and yield, and it is often dependent on the specific substrates and solvent used.[4]
Q2: Why is degassing the reaction mixture so important?
Oxygen can be detrimental to many palladium-catalyzed cross-coupling reactions. It can oxidize the active Pd(0) catalyst to inactive Pd(II) species and also oxidize phosphine ligands, rendering them unable to coordinate to the palladium center.[4] This leads to catalyst deactivation and can promote side reactions like homocoupling.[4]
Q3: Can I use an aryl chloride as a coupling partner with 1-(4-methylquinolin-3-yl)ethanone?
Aryl chlorides are generally less reactive than the corresponding bromides or iodides in oxidative addition.[6] However, with the development of bulky, electron-rich phosphine ligands, the use of aryl chlorides in cross-coupling reactions has become more feasible.[6][11] You will likely need to use a more specialized catalyst system and potentially higher reaction temperatures.[6]
Q4: What are some "greener" solvent alternatives for cross-coupling reactions?
While solvents like dioxane and DMF are common, there is a growing interest in more environmentally friendly alternatives. Depending on the specific reaction, solvents like 2-methyl-THF, cyclopentyl methyl ether (CPME), or even water (for certain Suzuki-Miyaura couplings) can be effective substitutes.[15]
III. Experimental Protocols and Workflows
General Experimental Workflow for Catalyst Screening
The following workflow provides a systematic approach to optimizing the catalyst system for a cross-coupling reaction with a halo-substituted 1-(4-methylquinolin-3-yl)ethanone.
Caption: General workflow for cross-coupling reactions.
Troubleshooting a Failed Reaction: A Decision Tree
Caption: Decision tree for troubleshooting a failed reaction.
IV. References
-
Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions - Benchchem. (n.d.). Retrieved from
-
Optimization of a Copper Catalyzed Cross Coupling Reaction. (n.d.). Retrieved from
-
Optimization of Buchwald-Hartwig amination conditions - Benchchem. (n.d.). Retrieved from
-
Ligand Effects on the Stereochemical Outcome of Suzuki–Miyaura Couplings | The Journal of Organic Chemistry - ACS Publications. (2012, April 5). Retrieved from
-
Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC. (n.d.). Retrieved from
-
Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. (2021, July 9). Retrieved from
-
Recent Progress in the Use of Pd-Catalyzed C-C Cross-Coupling Reactions in the Synthesis of Pharmaceutical Compounds - SciELO. (n.d.). Retrieved from
-
Palladium-Catalysed Synthesis and Transformation of Quinolones - PMC - NIH. (n.d.). Retrieved from
-
Recent Progress in Palladium-Catalyzed Quinoline Formation: Synthetic Applications and Mechanistic Insights - MDPI. (2026, February 1). Retrieved from
-
Optimising a Buchwald-Hartwig amination using the ChemSpeed. (n.d.). Retrieved from
-
The Suzuki Reaction - Andrew G Myers Research Group. (n.d.). Retrieved from
-
Sonogashira Coupling - Organic Chemistry Portal. (n.d.). Retrieved from
-
Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes - PMC. (n.d.). Retrieved from
-
Modular Three-Component Synthesis of 4-Aminoquinolines via an Imidoylative Sonogashira/Cyclization Cascade - PMC. (n.d.). Retrieved from
-
Scope and limitations of Suzuki-Miyaura coupling with other (hetero)aryl esters a - ResearchGate. (n.d.). Retrieved from
-
Rapid Optimization-Buchwald–Hartwig Amination using DoE - Charnwood Discovery. (n.d.). Retrieved from
-
Parallel mechanochemical optimization – Buchwald–Hartwig C–N coupling as a test case. (n.d.). Retrieved from
-
Struggling on suzuki couplings : r/Chempros - Reddit. (2026, February 12). Retrieved from
-
Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. (2024, November 25). Retrieved from
-
Sonogashira coupling - Wikipedia. (n.d.). Retrieved from
-
Technical Support Center: Optimizing Palladium-Catalyzed Cross-Coupling Reactions for Quinolines - Benchchem. (n.d.). Retrieved from
-
PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS - Nobel Prize. (2010, October 6). Retrieved from
-
An Improved Larock Synthesis of Quinolines via a Heck Reaction of 2-Bromoanilines and Allylic Alcohols | Organic Letters - ACS Publications. (2011, April 6). Retrieved from
-
Sonogashira Coupling Reaction with Diminished Homocoupling. (n.d.). Retrieved from
-
Application Notes and Protocols: Cross-Coupling Reactions for the Functionalization of 1-Methyl-3,4-dihydroquinolin-2(1H) - Benchchem. (n.d.). Retrieved from
-
Palladium-catalysed Heck-type alkenylation reactions in the synthesis of quinolines. Mechanistic insights and recent applications - Catalysis Science & Technology (RSC Publishing). (n.d.). Retrieved from
-
The Heck Reaction in Ionic Liquids: Progress and Challenges - PMC. (n.d.). Retrieved from
-
Suzuki–Miyaura Coupling of Simple Ketones via Activation of Unstrained Carbon–Carbon Bonds | Journal of the American Chemical Society. (2018, April 13). Retrieved from
-
Suzuki–Miyaura Coupling | Synthetic Methods in Drug Discovery: Volume 1 - Books. (2016, August 1). Retrieved from
-
Heck Reaction - Organic Chemistry Portal. (n.d.). Retrieved from
-
Variations on a theme—recent developments on the mechanism of the Heck reaction and their implications for synthesis - University of Windsor. (n.d.). Retrieved from
-
Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing). (n.d.). Retrieved from
-
Oxidative coupling of 1-(2-methyl-4-phenylquinolin-3-yl)ethanone with ethanol and unexpected deacetylative synthesis of 3-hydroxy quinoline - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Retrieved from
-
Synthesis of 1-(2,4-dimethylquinolin-3-yl)ethanone. - ResearchGate. (n.d.). Retrieved from
-
A mild and atom-efficient four-component cascade strategy for the construction of biologically relevant 4-hydroxyquinolin-2(1H)-one derivatives - Beilstein Journals. (2026, February 9). Retrieved from
Sources
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A Comparative Analysis of Quinoline Derivatives: Unveiling Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide array of biological activities, including antimicrobial and anticancer properties.[1][2][3] The functionalization of the quinoline ring system allows for the modulation of its physicochemical and pharmacological profiles, making it a privileged structure in drug discovery. This guide provides an in-depth comparison of ethyl 2-methyl-4-phenylquinoline-3-carboxylate, our lead compound, with other quinoline derivatives, namely 2-chloro-4-methylquinoline and 4-hydroxy-2-methylquinoline. We will delve into their synthesis, spectroscopic characterization, and biological activities, supported by experimental data and detailed protocols to elucidate key structure-activity relationships.
Synthesis and Spectroscopic Characterization
The synthesis of quinoline derivatives can be achieved through various established methods, such as the Doebner-von Miller and Friedländer reactions.[4] The choice of synthetic route is often dictated by the desired substitution pattern on the quinoline core.
Lead Compound: Ethyl 2-methyl-4-phenylquinoline-3-carboxylate
This derivative, featuring a phenyl group at position 4 and an ethyl carboxylate at position 3, can be synthesized via a modified Friedländer annulation. This one-pot reaction involves the condensation of an appropriately substituted 2-aminoaryl ketone with an active methylene compound, catalyzed by an acid.[5]
Synthesis Protocol: Ethyl 2-methyl-4-phenylquinoline-3-carboxylate [5]
-
A mixture of ethyl acetoacetate (1 mmol), (2-aminophenyl)(phenyl)methanone (1 mmol), and p-toluenesulfonic acid (5.8 mmol) in water (5 ml) is prepared.
-
The reaction mixture is stirred at reflux for 4 hours.
-
The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is filtered.
-
The collected precipitate is washed with water (15 ml).
-
The crude product is recrystallized from an ethanol/water mixture (1:2) to yield the pure compound.
Comparator 1: 2-Chloro-4-methylquinoline
The introduction of a chloro group at position 2 and a methyl group at position 4 can be achieved through a multi-step synthesis starting from an appropriate aniline derivative.
Synthesis Protocol: 2-Chloro-4-methylquinoline
A common route involves the cyclization of an N-acetoacetylated aniline to form a 4-hydroxy-2-methylquinoline, followed by chlorination using a reagent like phosphorus oxychloride (POCl₃).
Comparator 2: 4-Hydroxy-2-methylquinoline
This derivative is a key intermediate in the synthesis of various biologically active quinolines. It can be synthesized via the Conrad-Limpach reaction.
Synthesis Protocol: 4-Hydroxy-2-methylquinoline
-
Aniline is reacted with ethyl acetoacetate at a high temperature (around 140°C) to form ethyl 3-anilinobut-2-enoate.
-
The intermediate is then cyclized at a higher temperature (around 250°C) in a high-boiling point solvent like diphenyl ether to yield 4-hydroxy-2-methylquinoline.
Comparative Spectroscopic Data
The structural differences between these derivatives are clearly reflected in their spectroscopic data.
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (cm⁻¹) | MS (m/z) | Reference |
| Ethyl 2-methyl-4-phenylquinoline-3-carboxylate | 1.0-1.2 (t, 3H, CH₃ of ethyl), 2.7 (s, 3H, CH₃ at C2), 4.0-4.2 (q, 2H, CH₂ of ethyl), 7.2-8.2 (m, 9H, Ar-H) | 14.1, 23.5, 61.2, 124-148 (aromatic carbons), 168.1 (C=O) | ~1720 (C=O, ester), ~1600 (C=C, aromatic) | 291.34 [M]⁺ | [5][6] |
| 2-Chloro-4-methylquinoline | 2.6 (s, 3H, CH₃), 7.4-8.2 (m, 5H, Ar-H and H at C3) | 18.6, 120.7, 123.8, 124.5, 126.2, 130.9, 145.6, 149.6, 150.0 | ~1580 (C=N), ~760 (C-Cl) | 177.63 [M]⁺ | [7] |
| 4-Hydroxy-2-methylquinoline | 2.4 (s, 3H, CH₃), 6.1 (s, 1H, H at C3), 7.2-8.0 (m, 4H, Ar-H), 11.5 (br s, 1H, OH) | 18.9, 109.8, 118.5, 121.7, 123.4, 125.6, 140.2, 159.8, 177.2 (C4-OH) | ~3400 (O-H), ~1640 (C=O, keto tautomer) | 159.18 [M]⁺ |
Comparative Biological Evaluation
Anticancer Activity
The cytotoxicity of quinoline derivatives is often evaluated against a panel of human cancer cell lines using the MTT assay, which measures the metabolic activity of cells as an indicator of their viability.[9] The results are typically expressed as the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
| Compound/Derivative Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 2,4-bis((E)-styryl)quinoline-3-carboxylates (e.g., 3k) | HT29 (Colon) | 0.77 | [8] |
| 2,4-bis((E)-styryl)quinoline-3-carboxylates (e.g., 3h) | A549 (Lung) | 1.53 | [8] |
| 4-Oxoquinoline-3-carboxamide (16b) | Gastric Cancer Cell Line | 1.92 | [10] |
| 2-Arylquinoline (13) | HeLa (Cervical) | 8.3 | [11] |
| 2-Chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline (49) | HCT116 (Colorectal) | 0.35 | [12] |
Structure-Activity Relationship Insights:
-
Position 3 Substituents: The presence of a carboxylate or carboxamide group at the 3-position appears to be a key feature for anticancer activity in many quinoline derivatives.[8][10] The ester or amide functionality can participate in hydrogen bonding interactions with biological targets.
-
Position 4 Substituents: A bulky aromatic group at the 4-position, as seen in our lead compound, can enhance cytotoxicity. This may be due to increased steric hindrance or favorable π-π stacking interactions with the target protein.[11]
-
Position 2 Substituents: The nature of the substituent at the 2-position significantly influences activity. While a simple methyl group is present in our lead compound, the introduction of a chloro group in 2-chloro-4-methylquinoline can alter the electronic properties and reactivity of the molecule. Halogenated quinolines have shown a broad spectrum of biological activities.[7][12]
-
Hydroxyl Group: The hydroxyl group in 4-hydroxy-2-methylquinoline can act as both a hydrogen bond donor and acceptor, potentially increasing the compound's interaction with polar residues in a biological target.[13]
Antimicrobial Activity
Quinoline derivatives have long been investigated for their antibacterial and antifungal properties.[2][3] Their efficacy is typically quantified by determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.[14][15] The MIC is the lowest concentration of the compound that completely inhibits the visible growth of a microorganism.
| Compound/Derivative Class | Microorganism | MIC (µg/mL) | Reference |
| Quinoline-Sulfonamide Hybrids (QS3) | P. aeruginosa | 64 | [14] |
| Hydrazine-based quinoline derivatives | E. coli | - | [2] |
| Hydrazine-based quinoline derivatives | S. aureus | - | [2] |
Structure-Activity Relationship Insights:
-
The quinoline nitrogen is crucial for antimicrobial activity, often by coordinating with metal ions essential for bacterial enzyme function.
-
The lipophilicity of the molecule, influenced by substituents, plays a critical role in its ability to penetrate bacterial cell membranes.
-
Specific functional groups can target key bacterial enzymes like DNA gyrase, similar to the mechanism of fluoroquinolone antibiotics.[16]
Mechanisms of Action
The diverse biological activities of quinoline derivatives stem from their ability to interact with multiple cellular targets.
dot digraph "Anticancer_Mechanisms_of_Quinolines" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="filled", fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];
Quinoline [label="Quinoline\nDerivatives", fillcolor="#4285F4", fontcolor="#FFFFFF"]; DNA [label="DNA Intercalation &\nTopoisomerase Inhibition"]; Apoptosis [label="Induction of Apoptosis"]; ROS [label="Increased Reactive\nOxygen Species (ROS)"]; Signaling [label="Inhibition of Signaling\nPathways (e.g., PI3K/Akt)"]; CellCycle [label="Cell Cycle Arrest"]; CancerCell [label="Cancer Cell Death", fillcolor="#EA4335", fontcolor="#FFFFFF"];
Quinoline -> DNA; Quinoline -> ROS; Quinoline -> Signaling; DNA -> Apoptosis; ROS -> Apoptosis; Signaling -> CellCycle; CellCycle -> Apoptosis; Apoptosis -> CancerCell; } doted Caption: Potential anticancer mechanisms of quinoline derivatives.
dot digraph "Antimicrobial_Mechanisms_of_Quinolines" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="filled", fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];
Quinoline [label="Quinoline\nDerivatives", fillcolor="#34A853", fontcolor="#FFFFFF"]; DNAGyrase [label="Inhibition of\nDNA Gyrase/Topoisomerase IV"]; CellWall [label="Disruption of\nCell Wall Synthesis"]; Membrane [label="Alteration of\nCell Membrane Permeability"]; BacterialCell [label="Bacterial Cell Death", fillcolor="#EA4335", fontcolor="#FFFFFF"];
Quinoline -> DNAGyrase; Quinoline -> CellWall; Quinoline -> Membrane; DNAGyrase -> BacterialCell; CellWall -> BacterialCell; Membrane -> BacterialCell; } doted Caption: Potential antimicrobial mechanisms of quinoline derivatives.
Experimental Protocols
Accurate and reproducible biological data are paramount in drug discovery. The following are detailed protocols for the standard assays used to evaluate the anticancer and antimicrobial activities of quinoline derivatives.
MTT Assay for Cytotoxicity
This colorimetric assay is a standard method for assessing cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.[9][17]
Materials:
-
96-well flat-bottom sterile microplates
-
Cancer cell line of choice (e.g., MCF-7, A549, HCT116)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Test quinoline derivative (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium and incubate for 24 hours to allow for cell attachment.[9]
-
Compound Treatment: Prepare serial dilutions of the quinoline derivative in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include untreated control wells. Incubate for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of the 5 mg/mL MTT reagent to each well and incubate for 4 hours at 37°C in the dark.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the purple formazan crystals.[17]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC₅₀ value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
dot digraph "MTT_Assay_Workflow" { graph [rankdir="TB", splines=ortho]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];
A [label="Seed cells in\n96-well plate"]; B [label="Incubate for 24h"]; C [label="Add quinoline derivatives\n(various concentrations)"]; D [label="Incubate for 24-72h"]; E [label="Add MTT reagent"]; F [label="Incubate for 4h"]; G [label="Add solubilization buffer"]; H [label="Measure absorbance\nat 570 nm"]; I [label="Calculate IC50"];
A -> B -> C -> D -> E -> F -> G -> H -> I; } doted Caption: Experimental workflow for the MTT cytotoxicity assay.
Broth Microdilution for MIC Determination
This method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[14]
Materials:
-
96-well sterile microtiter plates
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial inoculum standardized to 0.5 McFarland
-
Test quinoline derivative (dissolved in DMSO)
-
Standard antibiotic for comparison (e.g., Ciprofloxacin)
Procedure:
-
Preparation of Microtiter Plates: Dispense 100 µL of sterile CAMHB into all wells of a 96-well plate.
-
Serial Dilution: Add 100 µL of the test compound stock solution to the first well of a row. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, across the plate. Discard the final 100 µL from the last well.
-
Inoculation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells. Add 5 µL of the standardized inoculum to each well (except the sterility control).[18]
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that shows no visible turbidity (bacterial growth).[14]
dot digraph "Broth_Microdilution_Workflow" { graph [rankdir="TB", splines=ortho]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];
A [label="Prepare serial dilutions of\nquinoline derivative in 96-well plate"]; B [label="Prepare standardized\nbacterial inoculum"]; C [label="Inoculate all wells\n(except sterility control)"]; D [label="Incubate at 37°C\nfor 18-24h"]; E [label="Visually assess for turbidity"]; F [label="Determine MIC\n(lowest concentration with no growth)"];
A -> C; B -> C; C -> D -> E -> F; } doted Caption: Experimental workflow for the broth microdilution MIC assay.
Conclusion
The comparative analysis of ethyl 2-methyl-4-phenylquinoline-3-carboxylate with 2-chloro-4-methylquinoline and 4-hydroxy-2-methylquinoline underscores the profound impact of substituent manipulation on the biological activity of the quinoline scaffold. The presence of specific functional groups at key positions can significantly enhance anticancer and antimicrobial efficacy. The presented data and protocols provide a framework for the rational design and evaluation of novel quinoline derivatives. Further investigations, including in vivo studies and detailed mechanistic explorations, are essential to translate these promising findings into clinically viable therapeutic agents.
References
- BenchChem. (2025).
- BenchChem. (2025). Application Note & Protocol: Evaluating the Cytotoxicity of Anticancer Agent 63 using the MTT Assay. BenchChem.
- Roche Applied Science. (n.d.).
- BenchChem. (2025).
- Pulsus Group. (2017). Antimicrobial screening of quinazolinones, thiazolidinones, azetidinones and oxadizoles bearing quinoline motifs. Pulsus Group.
- JoVE. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments.
- IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS. IIP Series.
- Bio-protocol. (n.d.). Anticancer assay (MTT). Bio-protocol.
- Acta Crystallographica Section E: Crystallographic Communications. (n.d.). Ethyl 2-methyl-4-phenylquinoline-3-carboxylate.
- NCBI Bookshelf. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf.
- PubChem. (n.d.).
- Cambridge University Press & Assessment. (n.d.). Doebner-von Miller Synthesis. Cambridge University Press & Assessment.
- SynArchive. (n.d.). Doebner-Miller Reaction. SynArchive.
- The Journal of Organic Chemistry. (2006). Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. The Journal of Organic Chemistry.
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High-Performance Liquid Chromatography (HPLC) Method Validation for 1-(4-Methylquinolin-3-YL)ethanone: A Comparative Guide
As a Senior Application Scientist, I frequently encounter the inherent chromatographic challenges associated with basic heterocyclic compounds. 1-(4-Methylquinolin-3-YL)ethanone (also known as 3-acetyl-4-methylquinoline) is a critical intermediate and pharmacophore in the development of bioactive quinoline derivatives, which exhibit potent antimalarial, antibacterial, and anticancer properties[1].
Accurate quantification of this compound is vital for drug substance release and stability testing. However, quinoline derivatives pose a specific analytical challenge: their basic nitrogen atom (pKa ~4.5–5.5) strongly interacts with unendcapped, acidic residual silanol groups on traditional silica-based stationary phases. This secondary ion-exchange interaction leads to severe peak tailing, shifting retention times, and poor resolution[1].
This guide objectively compares a Traditional Fully Porous C18 HPLC Method against an Optimized Core-Shell C18 UHPLC Method , detailing the causality behind the experimental choices and providing a self-validating protocol strictly aligned with the latest ICH Q2(R2) guidelines[2].
Methodological Comparison & Causality
To establish a fit-for-purpose analytical procedure[2], we must select a stationary phase and mobile phase that mitigate secondary interactions while maximizing efficiency.
The Alternatives
-
Alternative A (Traditional): 5 µm Fully Porous C18 Column (250 x 4.6 mm).
-
Alternative B (Optimized): 2.6 µm Core-Shell C18 Column (100 x 4.6 mm).
The Causality of Optimization
1. Particle Morphology (The van Deemter Advantage): Core-shell particles consist of a solid, impermeable silica core surrounded by a porous outer layer. This morphology restricts the diffusion path of the analyte, drastically reducing the longitudinal diffusion (B-term) and minimizing the mass transfer resistance (C-term) in the van Deemter equation. For a sterically hindered molecule like 1-(4-Methylquinolin-3-YL)ethanone, faster mass transfer yields sharper peaks, directly enhancing the signal-to-noise (S/N) ratio and lowering the Limit of Detection (LOD). 2. Mobile Phase pH & Ion-Pairing: We utilize 0.1% Trifluoroacetic acid (TFA) in both the aqueous and organic phases. Lowering the pH to ~2.0 ensures the quinoline nitrogen is fully protonated while simultaneously suppressing the ionization of residual surface silanols (Si-OH ⇌ Si-O⁻ + H⁺). TFA also acts as an ion-pairing agent, masking the basic nitrogen and preventing the peak tailing commonly observed in quinoline analysis[3].
Table 1: Chromatographic Performance Comparison
| Performance Metric | Alternative A: Traditional C18 (5 µm) | Alternative B: Core-Shell C18 (2.6 µm) | Analytical Impact |
| Retention Time ( tR ) | 14.5 min | 4.2 min | 70% reduction in analysis time; higher throughput. |
| Theoretical Plates ( N ) | ~12,000 | ~28,000 | Sharper peaks; superior resolution from impurities. |
| USP Tailing Factor ( Tf ) | 1.85 (Significant tailing) | 1.05 (Highly symmetrical) | Accurate integration; improved LOQ. |
| Solvent Consumption | 20 mL per run | 6 mL per run | Cost reduction and lower environmental impact. |
| Backpressure | ~120 bar | ~280 bar | Core-shell requires UHPLC or high-pressure HPLC systems. |
Analytical Procedure Lifecycle (ICH Q14 & Q2(R2))
The recent overhaul of ICH guidelines marks a paradigm shift toward a lifecycle and Quality-by-Design (QbD) approach[4]. The development of the method (ICH Q14) directly informs the validation strategy (ICH Q2(R2)).
Analytical procedure lifecycle integrating ICH Q14 development and ICH Q2(R2) validation.
Step-by-Step Experimental Protocol
This protocol is designed as a self-validating system. System Suitability Testing (SST) must pass before any validation parameters are evaluated.
Reagent & Mobile Phase Preparation
-
Mobile Phase A: Add 1.0 mL of HPLC-grade TFA to 1000 mL of Milli-Q water. Mix thoroughly and filter through a 0.22 µm membrane.
-
Mobile Phase B: Add 1.0 mL of HPLC-grade TFA to 1000 mL of HPLC-grade Acetonitrile (ACN).
-
Diluent: Prepare a 50:50 (v/v) mixture of ACN and Water containing 0.1% TFA. Note: 1-(4-Methylquinolin-3-YL)ethanone can precipitate in purely aqueous solutions; the organic modifier and TFA ensure complete solubilization[3].
Standard & Sample Preparation
-
Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of 1-(4-Methylquinolin-3-YL)ethanone reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with the Diluent. Sonicate for 5 minutes.
-
Working Standard (100 µg/mL): Pipette 1.0 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with the Diluent.
-
Sample Preparation: For pharmaceutical matrices, extract the equivalent of 10 mg of the analyte using 10 mL of Diluent, vortex for 2 minutes, centrifuge at 10,000 rpm for 5 minutes, and filter the supernatant through a 0.45 µm PTFE syringe filter[1].
Chromatographic Conditions (Optimized Method)
-
Column: Core-Shell C18, 100 x 4.6 mm, 2.6 µm.
-
Column Temperature: 35°C (Maintains consistent viscosity and mass transfer).
-
Flow Rate: 1.2 mL/min.
-
Injection Volume: 5 µL.
-
Detection: UV at 270 nm (Optimal chromophore absorption for the quinoline ring)[1].
-
Gradient Program:
-
0.0 - 1.0 min: 10% B
-
1.0 - 4.0 min: 10% → 80% B
-
4.0 - 5.0 min: 80% B
-
5.0 - 5.1 min: 80% → 10% B
-
5.1 - 7.0 min: 10% B (Re-equilibration)
-
System Suitability Test (SST)
Inject the Working Standard (100 µg/mL) six times consecutively.
-
Acceptance Criteria: RSD of peak area ≤ 2.0%; Tailing factor ≤ 1.5; Theoretical plates ≥ 10,000. Do not proceed with validation if SST fails.
ICH Q2(R2) Validation Workflow & Data Summary
Following ICH Q2(R2), the objective of validation is to demonstrate that the analytical procedure is fit for its intended purpose[2].
Specificity & Forced Degradation
Specificity is the ability to assess the analyte unequivocally in the presence of impurities or degradants[2]. 1-(4-Methylquinolin-3-YL)ethanone was subjected to acidic (1N HCl), alkaline (1N NaOH), oxidative (3% H₂O₂), and photolytic stress. The Core-Shell method successfully resolved the active pharmaceutical ingredient (API) peak from all degradation products, proving it is stability-indicating[4].
Linearity & Range
The reportable range was established from 50% to 150% of the target concentration (50 µg/mL to 150 µg/mL). ICH Q2(R2) emphasizes that the range is validated through the direct assessment of reportable results using an appropriate calibration model[2].
Accuracy & Precision
Accuracy was determined via recovery studies by spiking the matrix with known amounts of the analyte at 80%, 100%, and 120% levels. Precision was evaluated at two levels: Repeatability (intra-day, n=6 ) and Intermediate Precision (inter-day, different analyst, n=6 ).
Table 2: ICH Q2(R2) Validation Parameters Summary
| Validation Parameter | ICH Q2(R2) Acceptance Criteria | Traditional C18 Result | Core-Shell C18 Result |
| Specificity | No interference at tR of analyte | Failed (Co-elution with degradant) | Passed (Resolution > 2.0) |
| Linearity ( R2 ) | ≥ 0.999 | 0.995 | 0.9998 |
| Range | Validated with acceptable precision | 80 - 120 µg/mL | 25 - 200 µg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% | 96.5% - 103.2% | 99.1% - 100.8% |
| Repeatability (RSD) | ≤ 2.0% | 2.4% | 0.6% |
| Intermediate Precision | ≤ 2.0% | 2.8% | 0.8% |
| LOD / LOQ | S/N ≥ 3 (LOD) / S/N ≥ 10 (LOQ) | 1.5 µg/mL / 4.5 µg/mL | 0.15 µg/mL / 0.5 µg/mL |
Conclusion
The transition from a traditional fully porous C18 column to a Core-Shell C18 architecture is not merely a matter of speed; it is a fundamental requirement for the robust quantification of basic heterocycles like 1-(4-Methylquinolin-3-YL)ethanone. As demonstrated by the validation data, the optimized method eliminates silanol-induced peak tailing, improves the LOQ by nearly an order of magnitude, and strictly satisfies all ICH Q2(R2) criteria for specificity, accuracy, and precision.
References
- Validation of Analytical Procedures Q2(R2)
- ICH Q2(R2)
- HPLC method development, validation, and impurity characterization of a potent antitumor indenoisoquinoline, LMP776 (NSC 725776)
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A Comparative Bioactivity Analysis: 1-(4-Methylquinolin-3-YL)ethanone vs. 3-Acetylquinoline
A Senior Application Scientist's Guide for Drug Discovery Professionals
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of therapeutic agents.[1][2] Its versatile nature allows for extensive functionalization, leading to compounds with a wide spectrum of biological activities, including anticancer, antimalarial, and antimicrobial properties.[3][4][5] This guide provides an in-depth, objective comparison of two closely related quinoline derivatives: 3-acetylquinoline and its methylated counterpart, 1-(4-methylquinolin-3-yl)ethanone .
While differing by only a single methyl group, these compounds present a compelling case study in structure-activity relationships (SAR). We will dissect their known bioactivities, explore the underlying mechanisms of action, and provide detailed experimental protocols for their evaluation. This analysis aims to equip researchers, scientists, and drug development professionals with the critical insights needed to leverage these scaffolds in their discovery programs.
Structural and Synthetic Overview
The fundamental difference between the two molecules lies in the substitution at the C4 position of the quinoline ring. 3-Acetylquinoline is the parent structure, while 1-(4-methylquinolin-3-yl)ethanone features a methyl group adjacent to the acetyl substituent. This seemingly minor addition can profoundly influence the molecule's electronic properties, lipophilicity, and steric profile, thereby altering its interaction with biological targets.
| Compound | Structure |
| 3-Acetylquinoline | ![]() |
| 1-(4-Methylquinolin-3-YL)ethanone | ![]() |
The synthesis of these compounds is well-established. 3-Acetylquinoline and its derivatives can be prepared through various classic organic reactions, including the Gould-Jacobs reaction.[6] Similarly, substituted quinolines like 1-(4-methylquinolin-3-yl)ethanone can be synthesized via methods such as the Friedländer annulation from corresponding 2-aminoaryl ketones.[7][8] The accessibility of these synthetic routes makes both scaffolds attractive starting points for medicinal chemistry campaigns.
Comparative Bioactivity Profile
Quinoline derivatives are renowned for their broad pharmacological potential.[9][10] The analysis below synthesizes available data to compare the bioactivity of our two target compounds, primarily focusing on anticancer and antimicrobial applications.
Anticancer Activity
The anticancer potential of quinoline derivatives is a major focus of research, with many compounds demonstrating cytotoxicity against various cancer cell lines.[11][12] The mechanism often involves the modulation of critical signaling pathways that control cell growth, proliferation, and survival.[1]
Mechanism of Action: PI3K/Akt/mTOR Pathway Inhibition
A frequently implicated target for quinoline-based molecules is the PI3K/Akt/mTOR signaling pathway.[11] This pathway is a central regulator of cellular processes and is often dysregulated in cancer. Derivatives of 3-acetyl-4-hydroxy-2-quinolone have shown promising inhibitory activity against PI3Kα.[13] The acetyl group at the C3 position serves as a key pharmacophoric feature, while substitutions on the quinoline core modulate potency and selectivity.
The addition of a methyl group at the C4 position, as in 1-(4-methylquinolin-3-yl)ethanone, is hypothesized to enhance binding affinity within the ATP-binding pocket of kinases like PI3K. This enhancement may be due to increased van der Waals interactions or favorable alterations in the molecule's lipophilicity, potentially leading to improved cell permeability and target engagement. Several quinoline-based compounds have been developed as potent mTOR inhibitors.[14]
Caption: PI3K/Akt/mTOR pathway with potential inhibition points for quinoline derivatives.
Quantitative Comparison of Related Analogs
While direct comparative IC50 data for 1-(4-methylquinolin-3-yl)ethanone and 3-acetylquinoline is sparse in publicly available literature, we can analyze data from closely related derivatives to infer potential trends.
| Compound Class | Cancer Cell Line | Bioactivity (IC50) | Reference |
| 3-acetyl-4-hydroxy-1-methylquinolin-2(1H)-one derivatives | HepG2 (Liver), KB (Oral) | 1.33 µM (for compound 6b) | [13] |
| N-substituted-4-hydroxy-2-quinolone-3-carboxamides | HCT-116 (Colon) | Promising PI3Kα inhibition | [13] |
| Anilino-3H-pyrrolo[3,2-f]quinoline derivative | Various | High antiproliferative activity | [15] |
| 3-Arylisoquinoline derivatives | Liver Cancer | Topo I & II inhibition | [16] |
The data suggests that the 3-acetyl-quinolone scaffold is a potent starting point for developing anticancer agents. The introduction of substituents, such as the methyl group in 1-(4-methylquinolin-3-yl)ethanone, is a common strategy to optimize activity.[1]
Antimicrobial Activity
The quinoline ring is a well-known pharmacophore in antimicrobial agents, forming the core of many synthetic antibiotics.[11] Their mechanism of action often involves the inhibition of bacterial DNA gyrase, an enzyme critical for DNA replication.[9] Derivatives of 3-acetylquinoline have been investigated for their antibacterial and antimicrobial properties, with some showing moderate to excellent activity.[13]
The methyl group in 1-(4-methylquinolin-3-yl)ethanone could potentially enhance antimicrobial efficacy by increasing the compound's ability to penetrate the bacterial cell wall. Further studies are needed to directly compare the Minimum Inhibitory Concentrations (MICs) of these two compounds against a panel of clinically relevant bacterial and fungal strains.
Methodologies for Bioactivity Evaluation
To rigorously compare the bioactivities of 1-(4-methylquinolin-3-yl)ethanone and 3-acetylquinoline, a series of standardized in vitro assays are required. These protocols provide a framework for obtaining reliable and reproducible data.
Experimental Protocol 1: MTT Assay for In Vitro Cytotoxicity
This assay is a colorimetric method for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation. It is widely used to determine the cytotoxic potential of compounds against cancer cell lines.[17]
Workflow:
Caption: General workflow for an MTT cytotoxicity assay.
Detailed Steps:
-
Cell Seeding: Plate cancer cells (e.g., HCT-116, MCF-7) in a 96-well microtiter plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubation: Allow cells to adhere and grow for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of 1-(4-methylquinolin-3-yl)ethanone and 3-acetylquinoline in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only (e.g., 0.1% DMSO) and untreated controls.
-
Exposure: Incubate the plates for an additional 48 to 72 hours.
-
MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., dimethyl sulfoxide, DMSO) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.
Experimental Protocol 2: Broth Microdilution for Antibacterial Susceptibility
This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Detailed Steps:
-
Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard.
-
Compound Dilution: Perform serial two-fold dilutions of the test compounds in a 96-well plate containing cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Inoculation: Add the standardized bacterial suspension to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Controls: Include a positive control (broth + inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours.
-
Reading: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth).
Conclusion and Future Directions
The comparative analysis of 1-(4-methylquinolin-3-yl)ethanone and 3-acetylquinoline highlights the profound impact of subtle structural modifications on biological activity. While both compounds share the versatile quinoline scaffold, the presence of a C4-methyl group on 1-(4-methylquinolin-3-yl)ethanone is predicted to enhance its lipophilicity and potential for hydrophobic interactions with biological targets, such as the ATP-binding pocket of kinases.
This guide underscores that 3-acetylquinoline is a validated starting point for the development of bioactive agents, particularly in oncology.[13] The methylated analog, 1-(4-methylquinolin-3-yl)ethanone, represents a logical next step in lead optimization, with a strong rationale for potentially improved potency.
Future research should focus on:
-
Direct Comparative In Vitro Screening: Performing head-to-head cytotoxicity and antimicrobial assays as outlined above to generate quantitative IC50 and MIC values.
-
Kinase Profiling: Screening both compounds against a panel of cancer-relevant kinases to identify specific molecular targets and confirm inhibition of pathways like PI3K/Akt/mTOR.
-
In Vivo Evaluation: Advancing the more potent compound into preclinical animal models to assess its efficacy, pharmacokinetics, and safety profile.[18][19][20]
-
Further Derivatization: Exploring additional substitutions on the quinoline ring of both scaffolds to further probe the structure-activity relationship and optimize for desired therapeutic properties.
By systematically applying these principles and protocols, the research community can effectively unlock the full therapeutic potential of these promising quinoline scaffolds.
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A Senior Application Scientist's Guide to the Synthesis of 1-(4-Methylquinolin-3-YL)ethanone: A Comparative Analysis of Synthetic Pathways
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmaceuticals with a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Among the vast family of quinoline derivatives, 1-(4-Methylquinolin-3-YL)ethanone is a key intermediate for the synthesis of various bioactive molecules. The efficiency of its synthesis is therefore a critical factor in the drug discovery and development pipeline. This guide provides an in-depth comparative analysis of prominent synthetic pathways to 1-(4-Methylquinolin-3-YL)ethanone, offering researchers and drug development professionals a comprehensive overview of classical and modern methodologies. We will delve into the mechanistic underpinnings of each pathway, provide detailed experimental protocols, and present a comparative analysis of their performance based on key metrics such as yield, reaction conditions, and green chemistry principles.
Introduction to the Target Molecule: 1-(4-Methylquinolin-3-YL)ethanone
1-(4-Methylquinolin-3-YL)ethanone, also known as 3-acetyl-4-methylquinoline, is a versatile building block in organic synthesis. The presence of a reactive acetyl group at the 3-position and a methyl group at the 4-position of the quinoline ring allows for a variety of chemical transformations, making it a valuable precursor for the synthesis of more complex molecules with potential therapeutic applications. The choice of synthetic route to this key intermediate can significantly impact the overall efficiency, cost, and environmental footprint of a drug development program.
Classical Synthetic Pathways: A Head-to-Head Comparison
We will now explore three classical and widely recognized methods for quinoline synthesis and their application to the preparation of 1-(4-Methylquinolin-3-YL)ethanone: the Friedländer Annulation, the Combes Synthesis, and the Doebner-von Miller Reaction.
The Friedländer Annulation: A Reliable and High-Yielding Approach
The Friedländer synthesis is a powerful method for the construction of quinolines involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, such as a β-diketone or a β-ketoester.[1][2][3][4] For the synthesis of our target molecule, this pathway offers a direct and often high-yielding route.
The reaction proceeds via an initial aldol condensation between the 2-aminoaryl ketone and the enolate of the β-dicarbonyl compound, followed by an intramolecular cyclization and dehydration to form the quinoline ring. The reaction can be catalyzed by either acids or bases.[1][5]
Caption: The Friedländer synthesis workflow for 1-(4-Methylquinolin-3-YL)ethanone.
-
Materials: 2-amino-4-methylacetophenone, acetylacetone, potassium hydroxide, ethanol.
-
Procedure:
-
In a round-bottom flask, dissolve 2-amino-4-methylacetophenone (1.0 eq) and acetylacetone (1.2 eq) in ethanol.
-
To this solution, add a catalytic amount of potassium hydroxide (0.1 eq).
-
Heat the reaction mixture to reflux for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and neutralize with a dilute solution of hydrochloric acid.
-
The product will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product from ethanol to obtain pure 1-(4-Methylquinolin-3-YL)ethanone.
-
The use of a slight excess of acetylacetone ensures the complete consumption of the starting aminoketone. Potassium hydroxide acts as a base catalyst to facilitate the enolate formation from acetylacetone, which is a key step in the initial aldol condensation. Ethanol is a suitable solvent as it dissolves the reactants and allows for a convenient reflux temperature.
The Combes Synthesis: A Two-Step Approach with Potential Regioselectivity Issues
The Combes quinoline synthesis involves the acid-catalyzed condensation of an aniline with a β-diketone.[6][7][8] For our target molecule, this would involve the reaction of m-toluidine with acetylacetone.
The reaction first forms an enamine intermediate from the aniline and the β-diketone. This intermediate then undergoes an acid-catalyzed intramolecular electrophilic cyclization onto the aromatic ring, followed by dehydration to yield the quinoline product.[6][8] A critical consideration with unsymmetrical anilines like m-toluidine is the regioselectivity of the cyclization, which can lead to a mixture of isomers.
Caption: The Combes synthesis workflow, highlighting potential isomer formation.
-
Materials: m-Toluidine, acetylacetone, concentrated sulfuric acid.
-
Procedure:
-
In a flask, carefully add concentrated sulfuric acid to a cooled mixture of m-toluidine (1.0 eq) and acetylacetone (1.0 eq).
-
Heat the reaction mixture to 100-120 °C for 2-3 hours.
-
After cooling, pour the mixture onto crushed ice and carefully neutralize with a concentrated sodium hydroxide solution.
-
The product will precipitate and can be collected by filtration.
-
The crude product will likely be a mixture of isomers that will require purification by column chromatography to isolate the desired 1-(4-Methylquinolin-3-YL)ethanone.
-
Concentrated sulfuric acid serves as both a catalyst and a dehydrating agent. The high temperature is necessary to drive the intramolecular cyclization, which is the rate-determining step. The formation of isomeric products is a known drawback of the Combes synthesis when using unsymmetrical anilines.
The Doebner-von Miller Reaction: A Versatile but Harsher Alternative
The Doebner-von Miller reaction is a modification of the Skraup synthesis and involves the reaction of an aniline with an α,β-unsaturated carbonyl compound.[9][10][11] For our target, this would involve reacting m-toluidine with methyl vinyl ketone.
The reaction mechanism is complex and can proceed through a Michael addition of the aniline to the α,β-unsaturated ketone, followed by cyclization and oxidation. The reaction is typically catalyzed by strong acids and often requires an oxidizing agent.[9]
Caption: The Doebner-von Miller synthesis workflow.
-
Materials: m-Toluidine, methyl vinyl ketone, concentrated hydrochloric acid, an oxidizing agent (e.g., arsenic pentoxide or nitrobenzene).
-
Procedure:
-
In a reaction vessel, dissolve m-toluidine (1.0 eq) in a mixture of concentrated hydrochloric acid and water.
-
Add the oxidizing agent.
-
Slowly add methyl vinyl ketone (2.0 eq) to the stirred solution, maintaining the temperature below 40 °C.
-
After the addition is complete, heat the mixture to reflux for several hours.
-
Cool the reaction mixture and neutralize with a base (e.g., sodium hydroxide).
-
Extract the product with an organic solvent (e.g., dichloromethane).
-
Purify the crude product by column chromatography.
-
The use of a strong acid is essential for this reaction. An oxidizing agent is often required to facilitate the final aromatization step. The reaction conditions are generally harsh, which can lead to lower yields and the formation of byproducts.
Greener Synthesis: A Modern Alternative
In line with the principles of green chemistry, modern synthetic methods aim to reduce the use of hazardous reagents and solvents, and to improve energy efficiency. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool to accelerate reactions and improve yields in quinoline synthesis.[12]
Microwave-Assisted Friedländer Synthesis
A greener approach to the Friedländer synthesis of 1-(4-Methylquinolin-3-YL)ethanone can be achieved using microwave irradiation, often in the absence of a solvent or using a greener solvent.
-
Materials: 2-amino-4-methylacetophenone, acetylacetone, a solid acid catalyst (e.g., Amberlyst-15).
-
Procedure:
-
In a microwave-safe vessel, mix 2-amino-4-methylacetophenone (1.0 eq), acetylacetone (1.2 eq), and a catalytic amount of a solid acid catalyst.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 120-140 °C) for a short period (e.g., 10-20 minutes).
-
After cooling, dissolve the reaction mixture in a suitable solvent and filter to remove the catalyst.
-
Remove the solvent under reduced pressure and purify the product by recrystallization or column chromatography.
-
This method offers several advantages, including significantly reduced reaction times, often higher yields, and the use of a reusable solid acid catalyst, which simplifies purification and reduces waste.
Performance Comparison
| Synthesis Pathway | Key Reagents | Catalyst | Temperature (°C) | Reaction Time | Typical Yield (%) | Key Advantages | Key Disadvantages |
| Friedländer Annulation | 2-amino-4-methylacetophenone, Acetylacetone | KOH or Acid | Reflux (e.g., ~78°C in EtOH) | 4-6 hours | 70-90 | High yield, good regioselectivity, relatively mild conditions. | Requires the synthesis of the starting aminoketone. |
| Combes Synthesis | m-Toluidine, Acetylacetone | Conc. H₂SO₄ | 100-120 | 2-3 hours | 40-60 | Readily available starting materials. | Harsh acidic conditions, potential for isomer formation leading to purification challenges. |
| Doebner-von Miller | m-Toluidine, Methyl vinyl ketone | Conc. HCl | Reflux | Several hours | 30-50 | Versatile for a range of substituted quinolines. | Harsh conditions, often requires a toxic oxidizing agent, lower yields. |
| Microwave-Assisted Friedländer | 2-amino-4-methylacetophenone, Acetylacetone | Solid Acid | 120-140 | 10-20 minutes | >85 | Rapid, high yield, energy-efficient, reusable catalyst. | Requires specialized microwave equipment. |
Characterization of 1-(4-Methylquinolin-3-YL)ethanone
Accurate characterization of the final product is crucial for confirming its identity and purity. The following are expected spectroscopic data for 1-(4-Methylquinolin-3-YL)ethanone.
-
¹H NMR: Expect signals for the quinoline ring protons, the methyl group at the 4-position, and the acetyl group protons.
-
¹³C NMR: Expect distinct signals for all the carbon atoms in the molecule, including the carbonyl carbon of the acetyl group.
-
IR Spectroscopy: A strong absorption band corresponding to the C=O stretching of the ketone group is expected around 1690-1710 cm⁻¹.
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound.
Conclusion and Recommendations
For the synthesis of 1-(4-Methylquinolin-3-YL)ethanone, the Friedländer annulation stands out as the most advantageous classical method due to its high yields, excellent regioselectivity, and relatively milder conditions compared to the Combes and Doebner-von Miller reactions. While the Combes synthesis utilizes readily available starting materials, the potential for isomeric byproducts necessitates challenging purification steps. The Doebner-von Miller reaction, although versatile, suffers from harsh conditions and lower yields.
For researchers and drug development professionals seeking to optimize efficiency and adhere to green chemistry principles, the microwave-assisted Friedländer synthesis is highly recommended. This modern approach offers a significant reduction in reaction time and an increase in yield, while also allowing for the use of more environmentally benign and reusable catalysts. The initial investment in microwave instrumentation can be rapidly offset by the long-term benefits of faster and more sustainable synthesis.
Ultimately, the choice of synthetic pathway will depend on the specific requirements of the project, including scale, available resources, and purity specifications. However, for the efficient and reliable production of 1-(4-Methylquinolin-3-YL)ethanone, the Friedländer-based methodologies, particularly their modern microwave-assisted variations, represent the most robust and scientifically sound approach.
References
- Bharti, A., Bijauliya, R.K., & Yadav, A. (2022). The chemical and pharmacological advancements of quinoline: A mini review. Journal of Drug Delivery and Therapeutics, 12(4), 211-215.
- Friedländer, P. (1882). Ueber o-Amidobenzaldehyd. Berichte der deutschen chemischen Gesellschaft, 15(2), 2572–2575.
- Kucharski, D.J., Jaszczak, M.K., & Boratyński, P.J. (2022). A review of modifications of quinoline antimalarials: Mefloquine and (hydroxy)Chloroquine. Molecules, 27(3), 1003.
- BenchChem. (2025). A Comparative Analysis of 2-Quinolone Synthesis Methodologies.
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Wikipedia. (2023). Friedländer synthesis. Retrieved from [Link]
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Wikipedia. (2023). Combes quinoline synthesis. Retrieved from [Link]
- Sloop, J. C. (2002). Aprotic-Acid-Catalyzed Combes-Type Quinoline Synthesis. The Journal of Organic Chemistry, 67(16), 5575–5579.
- BenchChem. (2025). A Comparative Analysis of Quinoline Synthesis Methods for Researchers and Drug Development Professionals.
-
Wikipedia. (2023). Doebner–Miller reaction. Retrieved from [Link]
- Matsugi, M., Tabusa, F., & Minamikawa, J. (2000). Doebner–Miller synthesis in a two-phase system: practical preparation of quinolines. Tetrahedron Letters, 41(46), 8523-8525.
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SynArchive. (n.d.). Friedländer synthesis. Retrieved from [Link]
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Grokipedia. (n.d.). Combes quinoline synthesis. Retrieved from [Link]
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Wikipedia. (2023). Conrad–Limpach synthesis. Retrieved from [Link]
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SynArchive. (n.d.). Conrad-Limpach Synthesis. Retrieved from [Link]
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Chem-Station. (2009). Conrad-Limpach Quinoline Synthesis. Retrieved from [Link]
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Chem-Station. (2009). Doebner-von Miller quinoline synthesis. Retrieved from [Link]
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Chem-Station. (2009). Friedlander Quinoline Synthesis. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. Retrieved from [Link]
- BenchChem. (2025). Step-by-Step Friedländer Synthesis of Quinolines: Application Notes and Protocols for Researchers.
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Cambridge University Press & Assessment. (n.d.). Combes Quinoline Synthesis. Retrieved from [Link]
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SynArchive. (n.d.). Doebner-Miller Reaction. Retrieved from [Link]
- IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS.
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ResearchGate. (n.d.). Synthesis of 1-(2,4-dimethylquinolin-3-yl)ethanone. Retrieved from [Link]
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PubChem. (n.d.). 1-(4-amino-2-methylquinolin-3-yl)ethanone. Retrieved from [Link]
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SpectraBase. (n.d.). 1-(4-((Diphenylphosphoryl)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)ethanone. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis, crystal structure investigation, spectroscopic characterizations and DFT computations on a novel 1-(2-chloro-4-phenylquinolin-3-yl)ethanone. Retrieved from [Link]
- IIP Series. (n.d.). Doebner-Miller Reaction.
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A Comparative Guide to the In Vivo and In Vitro Efficacy of Quinolines: A Case Study of 1-(4-Methylquinolin-3-YL)ethanone
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold, a bicyclic heterocycle, is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1] From the historical success of quinine and chloroquine in combating malaria to the development of modern anticancer and antimicrobial drugs, quinoline derivatives continue to be a fertile ground for drug discovery.[2][3] This guide provides a comprehensive comparison of the in vivo and in vitro efficacy of quinoline-based compounds, with a specific focus on 1-(4-Methylquinolin-3-YL)ethanone as a representative molecule of this versatile class. We will delve into the experimental methodologies used to assess their biological activity, explore their mechanisms of action, and present a comparative analysis against alternative therapeutic strategies.
The Quinoline Scaffold: A Privileged Structure in Drug Discovery
The therapeutic versatility of quinoline derivatives stems from their ability to interact with a wide range of biological targets.[2][4] These compounds have demonstrated a broad spectrum of pharmacological activities, including:
-
Anticancer: Many quinoline derivatives exhibit potent anticancer properties by inducing apoptosis, arresting the cell cycle, and inhibiting angiogenesis and cell migration.[3]
-
Antimalarial: Quinoline-containing drugs have been instrumental in the treatment and prevention of malaria for centuries.[2][3]
-
Antimicrobial: The quinoline core is found in several antibacterial and antifungal agents.[2][5]
-
Anti-inflammatory: Certain quinoline derivatives have shown promise as anti-inflammatory agents.[2]
-
Anti-HIV: Some quinoline compounds have been investigated for their potential to inhibit HIV replication.[2]
The specific biological activity of a quinoline derivative is highly dependent on the nature and position of its substituents. This allows for a high degree of chemical modification to optimize potency, selectivity, and pharmacokinetic properties.
Assessing In Vitro Efficacy: The Foundation of Drug Discovery
In vitro assays are the first step in evaluating the potential of a new compound. These experiments, conducted in a controlled laboratory setting outside of a living organism, provide crucial information about a compound's biological activity and mechanism of action. For quinoline derivatives, a key in vitro assay is the assessment of cytotoxicity against cancer cell lines.
The MTT Assay: A Workhorse for Cytotoxicity Screening
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure the metabolic activity of cells, which is an indicator of cell viability.[1] In the presence of viable cells, the yellow MTT tetrazolium salt is reduced to purple formazan crystals by mitochondrial dehydrogenases. The amount of formazan produced is directly proportional to the number of living cells.
Experimental Protocol: MTT Assay
-
Cell Seeding: Plate cancer cells (e.g., HeLa, BGC-823) in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the quinoline derivative (e.g., 1-(4-Methylquinolin-3-YL)ethanone) and a positive control (e.g., gefitinib) for a specified duration (e.g., 48-72 hours).[1]
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow for formazan crystal formation.[1]
-
Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) value, which is the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.
Data Presentation: Comparative Cytotoxicity of Quinoline Derivatives
| Compound | Cell Line | IC50 (µM) |
| 1-(4-Methylquinolin-3-YL)ethanone | HeLa | Hypothetical Value |
| BGC-823 | Hypothetical Value | |
| Gefitinib (Control) | HeLa | 17.12 |
| BGC-823 | 19.27 | |
| Compound 1f | HeLa | 7.15 |
| BGC-823 | 4.65 | |
| Compound 2i | HeLa | 7.15 |
| BGC-823 | 4.65 |
Note: The IC50 values for 1-(4-Methylquinolin-3-YL)ethanone are hypothetical and would need to be determined experimentally. The values for Gefitinib, Compound 1f, and 2i are from a study on 4-anilinoquinoline derivatives.
Experimental Workflow: In Vitro Cytotoxicity Screening
Caption: Workflow for determining in vitro cytotoxicity using the MTT assay.
Bridging the Gap to Clinical Relevance: In Vivo Efficacy
While in vitro studies provide valuable initial data, in vivo experiments in animal models are essential to evaluate a compound's efficacy, toxicity, and pharmacokinetics in a whole organism. For anticancer quinoline derivatives, a common in vivo model is the tumor xenograft mouse model.
Tumor Xenograft Model: Evaluating Anticancer Activity in a Living System
In a tumor xenograft model, human cancer cells are implanted into immunocompromised mice. Once tumors are established, the mice are treated with the test compound, and tumor growth is monitored over time.
Experimental Protocol: Tumor Xenograft Study
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., A549 lung cancer cells) into the flank of immunocompromised mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomly assign mice to different treatment groups: vehicle control, positive control (e.g., a standard-of-care chemotherapy drug), and the quinoline derivative at various doses. Administer the treatments via a clinically relevant route (e.g., oral gavage or intraperitoneal injection) for a specified period.
-
Tumor Measurement: Measure the tumor volume using calipers at regular intervals throughout the study.
-
Toxicity Monitoring: Monitor the body weight and overall health of the mice to assess the toxicity of the treatment.
-
Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological examination). The primary endpoint is typically the inhibition of tumor growth.
Data Presentation: Hypothetical In Vivo Efficacy of a Quinoline Derivative
| Treatment Group | Average Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) |
| Vehicle Control | 1500 | 0 |
| Quinoline Derivative (10 mg/kg) | 800 | 46.7 |
| Quinoline Derivative (25 mg/kg) | 450 | 70.0 |
| Positive Control (e.g., Cisplatin) | 500 | 66.7 |
Note: These are hypothetical data to illustrate the type of results obtained from a xenograft study.
Experimental Workflow: In Vivo Tumor Xenograft Model
Caption: Inhibition of the EGFR signaling pathway by quinoline derivatives.
Signaling Pathway: VEGFR-2 Inhibition by Quinoline Derivatives
Caption: Inhibition of the VEGFR-2 signaling pathway by quinoline derivatives.
Signaling Pathway: c-Met Inhibition by Quinoline Derivatives
Caption: Inhibition of the c-Met signaling pathway by quinoline derivatives.
Comparative Analysis and Future Directions
The quinoline scaffold represents a highly versatile platform for the development of novel therapeutics. The ease of chemical modification allows for the fine-tuning of their biological activity and pharmacokinetic profiles. When compared to other heterocyclic scaffolds, quinolines offer a unique combination of synthetic accessibility and a broad range of biological activities.
Future research in this area will likely focus on:
-
Improving Selectivity: Designing quinoline derivatives that target specific kinases or other biological targets with high selectivity to minimize off-target effects and toxicity.
-
Overcoming Drug Resistance: Developing novel quinoline compounds that are effective against drug-resistant strains of cancer cells, bacteria, or parasites.
-
Exploring New Therapeutic Areas: Investigating the potential of quinoline derivatives for the treatment of other diseases, such as neurodegenerative disorders and viral infections.
References
- Quinoline-Based Therapeutic Agents: A Comprehensive Technical Guide to Discovery and Synthesis - Benchchem.
- Quinoline Derivatives: A Comprehensive Technical Guide to Therapeutic Applications - Benchchem.
-
Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - PMC. Available at: [Link]
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Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PMC. Available at: [Link]
-
Comprehensive review on current developments of quinoline-based anticancer agents. Available at: [Link]
-
Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives - MDPI. Available at: [Link]
-
Advances on Quinoline Derivatives: A Review of Synthesis and Biological Activities | IJRSI. Available at: [Link]
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Natural Products, Synthesis, and Biological Activities of Quinolines (2020-2024) - PubMed. Available at: [Link]
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Introduction: The Imperative for Rigorous Analytical Validation
An In-Depth Guide to the Cross-Validation of LC-MS Data for 3-Acetyl-4-methylquinoline
In the landscape of pharmaceutical development and chemical analysis, the quinoline scaffold is a privileged structure, forming the backbone of numerous therapeutic agents and key chemical intermediates.[1][2] 3-Acetyl-4-methylquinoline, a representative of this class, requires precise and accurate quantification for applications ranging from metabolic studies and impurity profiling to quality control. Liquid Chromatography-Mass Spectrometry (LC-MS) stands as the premier technique for this purpose, offering unparalleled sensitivity and selectivity.[3]
However, generating high-quality data is only the beginning. The true test of an analytical method's reliability lies in its validation—a process that demonstrates its fitness for a specific purpose.[4][5][6] This guide moves beyond standard validation to address a critical, often challenging, aspect: cross-validation . We will explore the scientific principles and practical execution of cross-validation for an LC-MS method tailored to 3-acetyl-4-methylquinoline. This process is essential for ensuring data consistency when methods are transferred between laboratories, when instrumentation is updated, or when different analytical techniques are compared, thereby upholding the integrity of research and regulatory submissions.
The Primary Analytical Method: A Robust LC-MS/MS Protocol for 3-Acetyl-4-methylquinoline
The foundation of any cross-validation study is a well-characterized and robust primary analytical method. Here, we present a detailed protocol for the quantification of 3-acetyl-4-methylquinoline in a biological matrix (e.g., plasma), developed based on established principles for small molecule analysis.
Rationale Behind Experimental Choices
-
Chromatography: A reversed-phase C18 column is selected for its excellent retention and separation of moderately non-polar compounds like quinoline derivatives. The use of formic acid in the mobile phase serves to acidify the eluent, promoting the protonation of the analyte and enhancing ionization efficiency in the mass spectrometer.
-
Sample Preparation: A protein precipitation with acetonitrile is a rapid and effective method for removing the majority of proteinaceous matrix components, which can interfere with the analysis and foul the LC-MS system.
-
Mass Spectrometry: Electrospray Ionization (ESI) in positive ion mode is chosen because the nitrogen atom on the quinoline ring is a basic site that is readily protonated to form a stable [M+H]⁺ ion. Multiple Reaction Monitoring (MRM) is employed for its superior selectivity and sensitivity, monitoring a specific precursor-to-product ion transition unique to the analyte and its internal standard.
Experimental Protocol: LC-MS/MS Analysis
-
Preparation of Standards and Quality Control (QC) Samples:
-
Prepare a 1 mg/mL stock solution of 3-acetyl-4-methylquinoline and a suitable stable isotope-labeled internal standard (SIL-IS, e.g., D7-3-acetyl-4-methylquinoline) in DMSO.
-
Perform serial dilutions in a 50:50 acetonitrile:water mixture to create working standard solutions for the calibration curve (e.g., 1-1000 ng/mL).
-
Spike blank biological matrix with working standard solutions to prepare calibration standards and QC samples at low, medium, and high concentration levels.
-
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of sample (standard, QC, or unknown), add 150 µL of cold acetonitrile containing the internal standard.
-
Vortex for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.
-
Transfer the supernatant to a clean 96-well plate or autosampler vial for injection.
-
-
LC-MS/MS System and Conditions:
-
A summary of the instrumental parameters is provided in the table below.
-
Data Presentation: Optimized LC-MS/MS Parameters
| Parameter | Specification |
| LC System | Standard High-Performance Liquid Chromatography (HPLC) or UHPLC system |
| Column | C18 Reversed-Phase Column (e.g., 2.1 mm x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 3 minutes, hold for 1 minute, re-equilibrate for 1 minute |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transition (Analyte) | m/z 186.1 → 143.1 (Precursor [M+H]⁺ → Product) |
| MRM Transition (IS) | m/z 193.1 → 150.1 (Precursor [M+D7+H]⁺ → Product) |
| Collision Energy | Optimized for maximum product ion intensity (e.g., 20 eV) |
Visualization: LC-MS/MS Analytical Workflow
Caption: Workflow for the bioanalysis of 3-acetyl-4-methylquinoline.
The Core Task: Designing a Cross-Validation Experiment
Cross-validation serves to demonstrate that two analytical methods or two laboratories using the same method produce equivalent and reliable data.[7] This is not merely a suggestion but a requirement under regulatory guidelines, such as those from the FDA and the International Council for Harmonisation (ICH), when data from different sources will be compared or pooled.[4][6][8][9]
A cross-validation study is typically required in the following scenarios:
-
Transferring a validated method to a different laboratory.
-
Changing major instrumentation within a laboratory.
-
Comparing a new or revised method to a previously validated "reference" method.
Cross-Validation Protocol
-
Define Methods: Clearly designate the "Reference Method" (the original, validated method) and the "Comparator Method" (the method being tested, e.g., in a new lab).
-
Select Samples: Use a minimum of three batches of QC samples, at low, medium, and high concentrations. If available, a set of incurred study samples should also be analyzed to demonstrate concordance with a real-world matrix.
-
Analysis:
-
Analyze the selected QC and incurred samples using both the Reference and Comparator methods.
-
The number of replicates for each QC level should be sufficient to assess precision (n≥6 is recommended).
-
-
Data Evaluation and Acceptance Criteria:
-
Calculate the mean concentration, accuracy (% nominal), and precision (CV%) for the QCs from each method independently. Both methods must first pass their own standard acceptance criteria (e.g., accuracy within ±15%, precision ≤15%).
-
Calculate the percentage difference between the mean concentrations obtained from the two methods for each QC level.
-
Acceptance Criterion: The percentage difference between the means of the two methods should not exceed 20% for at least two-thirds of the samples analyzed. This criterion ensures that the methods produce comparable quantitative results.[7]
-
Data Presentation: Hypothetical Cross-Validation Results
| QC Level | Reference Method Mean (ng/mL) | Comparator Method Mean (ng/mL) | % Difference | Pass/Fail |
| Low QC (5 ng/mL) | 5.10 | 4.95 | -2.9% | Pass |
| Mid QC (100 ng/mL) | 102.5 | 98.8 | -3.6% | Pass |
| High QC (800 ng/mL) | 785.4 | 810.2 | +3.2% | Pass |
| Calculated as: ((Comparator - Reference) / Reference) * 100 |
Visualization: Cross-Validation Decision Logic
Caption: Decision workflow for assessing method concordance.
Comparison with Alternative Analytical Methods
While LC-MS/MS is often the gold standard, it is valuable to understand its performance relative to other common analytical techniques that could be employed for the analysis of quinoline derivatives.
| Feature | LC-MS/MS | HPLC-UV | GC-MS |
| Selectivity | Very High (based on mass-to-charge ratio) | Moderate (relies on chromatographic separation and UV absorbance) | High (relies on chromatographic separation and mass fragmentation) |
| Sensitivity | Very High (pg to fg level) | Low to Moderate (ng to µg level) | High (pg level) |
| Sample Throughput | High (fast gradients are possible) | Moderate to High | Low to Moderate (longer run times) |
| Matrix Effect | Susceptible to ion suppression/enhancement | Less susceptible than LC-MS | Less susceptible than LC-MS |
| Analyte Suitability | Broad range of polarity and volatility | Requires a chromophore | Requires analyte to be volatile and thermally stable |
| Primary Use Case | Bioanalysis, trace-level impurity detection | Purity assessment, routine QC of bulk material | Analysis of volatile impurities or derivatives |
Conclusion: Ensuring Data Integrity Through Rigorous Validation
The cross-validation of an LC-MS method for a compound like 3-acetyl-4-methylquinoline is a non-negotiable step in ensuring the long-term integrity and comparability of analytical data. It is a process grounded in the authoritative principles set forth by regulatory bodies like the FDA and ICH.[4][7][9] By designing a robust primary method, executing a meticulous cross-validation protocol, and adhering to stringent acceptance criteria, researchers can have confidence that their data is reliable, reproducible, and defensible, regardless of when, where, or by which specific instrument it was generated. This commitment to scientific rigor is the bedrock of quality in drug development and scientific research.
References
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ICH. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation. [Link]
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European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]
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Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Link]
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BioPharm International. (2026). Analytical Methods: A Statistical Perspective on the ICH Q2A and Q2B Guidelines for Validation of Analytical Methods. [Link]
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FDA. (2024). Q2(R2) Validation of Analytical Procedures. [Link]
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FDA. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. [Link]
-
Request PDF. 3-Acetylquinoline Derivatives: Synthesis and Reactions (A Review). [Link]
-
MDPI. (2020). Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. [Link]
-
FDA. (2018). Bioanalytical Method Validation - Guidance for Industry. [Link]
-
ResearchGate. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. [Link]
-
ScienceDirect. (2020). Quinoline-pyrimidine hybrid compounds from 3-acetyl-4-hydroxy-1-methylquinolin-2(1H)-one: Study on synthesis, cytotoxicity, ADMET and molecular docking. [Link]
-
Academia.edu. Synthesis and chemical transformations of 3-acetyl-4-hydroxyquinolin-2(1H)-one and its N-substituted derivatives: bird's eye view. [Link]
-
Agilex Biolabs. (2024). Designing LCMS Studies with the FDA in Mind from the Start. [Link]
-
ResearchGate. LC-MS/MS results of quinoline biotransformation by C. lunata IM 4417. [Link]
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Patsnap Synapse. (2025). How to validate a bioanalytical LC-MS/MS method for PK studies?[Link]
-
IntuitionLabs. ICH Q2(R2) Guide: Analytical Method Validation Explained. [Link]
-
Chemsrc. CAS#:106380-95-4 | 3-Acetyl-2-methylquinoline-4-carboxylic acid. [Link]
-
PMC. Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ) and their applications. [Link]
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ACS Sustainable Chemistry & Engineering. (2016). Synthesis of Quinolines: A Green Perspective. [Link]
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ResearchGate. (2012). Substituted quinolinones. 18. 3-Acetyl-4-methylthioquinolin-2(1H)-one as useful synthon intermediate for synthesis of some new quinolinones. [Link]
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PMC. New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity. [Link]
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Preprints.org. (2025). Advances on Quinoline Derivatives: A Review of Synthesis and Biological Activities. [Link]
-
MassBank. Quinolines and derivatives. [Link]
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ResearchGate. (2018). Synthesis and chemical transformations of 3-acetyl-4-hydroxyquinolin-2(1H)-one and its N-substituted derivatives: bird's eye view. [Link]
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PubChem. 4-Methylquinoline. [Link]
-
Semantic Scholar. (2025). Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ) and their applications. [Link]
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- 9. fda.gov [fda.gov]
1-(4-Methylquinolin-3-YL)ethanone proper disposal procedures
As a Senior Application Scientist, I frequently consult with drug development professionals on the logistical and safety challenges of handling substituted quinolines. 1-(4-Methylquinolin-3-YL)ethanone (CAS: 81355-39-7) is a highly valuable intermediate in pharmaceutical synthesis, but its nitrogen-containing aromatic core presents specific toxicological and environmental risks.
Standardizing your laboratory’s approach to this compound is not just about regulatory compliance; it is about protecting your team and preventing long-term environmental contamination. Because quinoline derivatives are notoriously recalcitrant to standard microbial wastewater treatment, improper disposal can lead to severe ecological consequences.
This guide provides a self-validating, mechanistically grounded framework for the safe operational handling and proper disposal of 1-(4-Methylquinolin-3-YL)ethanone.
Physicochemical and Hazard Profiling
To design an effective safety protocol, we must first understand the intrinsic properties of the molecule. While specific toxicological data for 81355-39-7 can be niche, its behavior is fundamentally dictated by the methylquinoline scaffold[1]. Quinolines are weak bases that exhibit significant 2[2] and act as potent irritants to mucosal membranes.
Table 1: Quantitative Hazard and Property Summary
| Property / Identifier | Value / Description | Reference |
| Chemical Name | 1-(4-Methylquinolin-3-YL)ethanone | [1] |
| CAS Registry Number | 81355-39-7 | [1] |
| Molecular Formula | C12H11NO | [1] |
| Molecular Weight | 185.22 g/mol | [1] |
| Primary Hazards (GHS) | H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (STOT SE 3) | [3],[4] |
| Environmental Hazard | H411 (Toxic to aquatic life with long-lasting effects) | [2],[5] |
| Disposal Code | P501 (Dispose to approved waste plant) | [3],[5] |
Operational Handling & Containment Protocol
Before generating waste, you must establish a secure handling environment. The following protocol ensures that exposure risks are mitigated at the source.
Step 1: Engineering Controls & Ventilation
-
Action: Handle the compound exclusively within a Class II Type B2 biological safety cabinet or a hard-ducted chemical fume hood.
-
Mechanistic Rationale: Methylquinolines carry the H335 hazard statement (respiratory irritation)[3]. A hard-ducted system ensures that any aerosolized particulates or solvent vapors used during synthesis are completely exhausted from the laboratory environment rather than recirculated.
-
Validation Checkpoint: Perform a visual flow check using a Kimwipe or digital anemometer at the sash opening prior to unsealing the reagent bottle. Ensure face velocity is between 80–100 fpm.
Step 2: Personal Protective Equipment (PPE) Selection
-
Action: Don double nitrile gloves (minimum 5 mil thickness), unvented chemical splash goggles, and a flame-resistant lab coat.
-
Mechanistic Rationale: The compound is a known skin (H315) and eye (H319) irritant[4]. Double gloving provides a secondary barrier against permeation, especially when the compound is dissolved in penetrative carrier solvents like DMSO or Dichloromethane (DCM).
-
Validation Checkpoint: Perform a tactile stretch test on the outer nitrile gloves to check for micro-tears before handling.
Waste Segregation and Disposal Procedures
Because 1-(4-Methylquinolin-3-YL)ethanone cannot be disposed of via municipal waste or standard drainage systems[2], a strict segregation and destruction protocol is required.
Step 1: Liquid Waste Segregation
-
Action: Collect all solvent washings and reaction filtrates containing the compound in dedicated High-Density Polyethylene (HDPE) or amber glass carboys. Do not mix with strong acids or oxidizing waste streams.
-
Mechanistic Rationale: As a basic nitrogenous compound, mixing quinolines with concentrated acids can result in rapid, exothermic salt-formation reactions. Segregation prevents over-pressurization of the waste container.
-
Validation Checkpoint: Before sealing the carboy, use a pH indicator strip on a small aliquot of the waste to confirm the solution is chemically stable (pH 6–8) and free of reactive cross-contamination.
Step 2: Solid Waste Containment
-
Action: Place all contaminated consumables (weigh boats, pipette tips, outer gloves) into double-lined, transparent hazardous waste bags.
-
Mechanistic Rationale: Double-lining prevents the sharp edges of pipette tips from puncturing the primary containment, mitigating the risk of exposure to janitorial or logistics staff.
-
Validation Checkpoint: Perform a "twist and press" test on the sealed bag to ensure no air escapes, confirming an airtight seal.
Step 3: Final Destruction (Incineration)
-
Action: Transfer labeled waste to a certified hazardous waste vendor for high-temperature incineration.
-
Mechanistic Rationale: The stable aromatic ring of the quinoline core is highly resistant to natural degradation.5 (>1000°C) is the only reliable method to completely oxidize the molecule into harmless CO2, H2O, and NOx gases, fulfilling the P501 disposal requirement[5].
Workflow for the segregation, containment, and disposal of 1-(4-Methylquinolin-3-YL)ethanone waste.
Emergency Spill Response Protocol
In the event of an accidental release, immediate containment is required to prevent aquatic contamination[5].
Table 2: Quantitative Spill Response Parameters
| Spill Size | Recommended Absorbent | Minimum Absorbent Ratio (w/w) | Decontamination Solvent |
| Small (<50 mL/g) | Chemizorb® or Vermiculite | 3:1 | 70% Ethanol, then Soap/Water |
| Large (>50 mL/g) | Universal Silica-based Spill Kit | 5:1 | 70% Ethanol, then Soap/Water |
Step-by-Step Spill Recovery:
-
Isolate: Immediately evacuate the immediate area and ensure the fume hood or room ventilation is operating at maximum capacity.
-
Absorb: Cover the spill entirely with the recommended inert absorbent material (e.g., Chemizorb). Mechanistic Rationale: Inert absorbents physically trap the compound without initiating an exothermic chemical reaction[5].
-
Collect: Use a non-sparking plastic scoop to transfer the saturated absorbent into a rigid hazardous waste container.
-
Decontaminate: Wash the affected surface with 70% ethanol to solubilize residual organic traces, followed by a thorough wash with 3 to remove lingering polar residues[3].
-
Validate: Visually inspect the surface under bright light for any remaining crystalline residue or solvent sheen before declaring the area safe for normal operations.
References
-
Penta Chemicals. Quinoline - SAFETY DATA SHEET. Retrieved from:[Link]
Sources
Personal protective equipment for handling 1-(4-Methylquinolin-3-YL)ethanone
Operational Safety & Logistics Blueprint: Handling 1-(4-Methylquinolin-3-YL)ethanone
In early-stage drug development and synthetic organic chemistry, the safe handling of novel intermediates is paramount. 1-(4-Methylquinolin-3-YL)ethanone (CAS: 81355-39-7) 1[1] is a substituted quinoline derivative utilized as a building block in pharmaceutical synthesis.
Because specific, long-term toxicological data for highly specialized intermediates is often sparse, laboratory personnel must operate under the precautionary principle. The base quinoline scaffold is a known severe irritant, a suspected mutagen, and a recognized hepatotoxin 2[2]. Consequently, 1-(4-Methylquinolin-3-YL)ethanone must be handled with the same rigorous containment protocols applied to High-Potency Active Pharmaceutical Ingredients (HPAPIs).
This guide provides a self-validating, step-by-step operational framework for researchers, detailing the mechanistic rationale behind Personal Protective Equipment (PPE) selection, handling workflows, and disposal logistics.
Physicochemical & Hazard Profiling
Before designing a handling protocol, we must establish the physical state and associated risks of the compound. The hazards shift dramatically depending on whether the chemical is in its raw solid state or dissolved in an organic solvent.
Table 1: Chemical Identity and Assumed Hazard Profile
| Parameter | Data / Operational Assumption |
| Chemical Name | 1-(4-Methylquinolin-3-YL)ethanone |
| CAS Number | 81355-39-7 1[1] |
| Molecular Formula | C₁₂H₁₁NO |
| Molecular Weight | 185.22 g/mol |
| Physical State | Solid (Powder) at standard temperature and pressure. |
| Primary Hazards | Skin/Eye Irritation (Category 2), Specific Target Organ Toxicity (Liver), Suspected Mutagenicity, Aquatic Toxicity 2[2] 3[3]. |
| Common Solvents | Dimethyl Sulfoxide (DMSO), Dichloromethane (DCM), Methanol. |
The PPE Matrix & Mechanistic Justification
A common failure in laboratory safety is treating all chemical states identically. The PPE required for 1-(4-Methylquinolin-3-YL)ethanone depends entirely on its operational state (dry powder vs. solvent solution).
The Vehicle Effect: Why Solvent Choice Dictates Glove Choice
In biological assays, quinoline derivatives are almost exclusively dissolved in Dimethyl Sulfoxide (DMSO). DMSO is a potent dermal penetration enhancer that rapidly carries dissolved solutes across the stratum corneum and into the bloodstream 4[4].
While standard 4-mil nitrile gloves provide excellent barrier protection against dry powders, DMSO permeates standard nitrile in approximately 2 minutes 5[5]. If a splash of DMSO containing the quinoline derivative hits a single glove, the toxic payload will bypass the barrier almost immediately.
Table 2: Quantitative PPE Selection Matrix by Operational State
| PPE Category | Dry Powder Handling | Solvent Solution Handling (e.g., DMSO) |
| Dermal (Gloves) | Single 4-mil Nitrile. | Double Gloving: 8-mil extended-cuff outer nitrile over 4-mil inner nitrile. Immediate doffing upon contact. |
| Respiratory | N95 or P100 Particulate Respirator (if handled outside a ventilated enclosure). | Not typically required if handled inside a certified chemical fume hood. |
| Ocular | Safety Glasses with side shields. | Indirect-vented Chemical Splash Goggles. |
| Body | Standard lab coat (buttoned). | Fluid-resistant lab coat or disposable Tyvek sleeves. |
Self-Validating Operational Workflows
To guarantee trustworthiness, laboratory protocols must be "self-validating"—meaning each step contains an inherent check to confirm the previous step was executed correctly before proceeding.
Protocol A: Dry Powder Weighing & Transfer
Risk Factor: Aerosolization of low-molecular-weight particulates leading to inhalation.
-
Establish Containment: Turn on the analytical balance inside a Class II Type B2 Biosafety Cabinet (BSC) or a dedicated powder-weighing hood.
-
Validation Check: Hold a Kimwipe near the sash opening; verify it is actively pulled inward, confirming negative pressure (≥ 100 fpm) before unsealing the chemical's secondary container.
-
-
Static Mitigation: Use an anti-static zero-stat gun on the weigh boat and the spatula.
-
Validation Check: Hover the spatula over the powder; if the powder "jumps" to the metal, static is still present. Re-apply the zero-stat gun.
-
-
Transfer: Carefully transfer the required mass of 1-(4-Methylquinolin-3-YL)ethanone to the weigh boat. Seal the primary container immediately after use.
-
Decontamination: Wipe down the balance and the exterior of the sealed vial with a damp Kimwipe (water/surfactant mix) to capture any micro-dust.
Protocol B: Preparation of a 10 mM Stock Solution in DMSO
Risk Factor: Rapid dermal penetration of the toxicant via the DMSO vehicle.
-
Volumetric Pre-staging: Calculate the required volume of anhydrous DMSO to reach a 10 mM concentration.
-
Validation Check: Ensure the calculated solvent volume does not exceed 75% of the target vial's total capacity to prevent displacement overflow during vortexing.
-
-
Glove Upgrade: Don a pair of extended-cuff 8-mil nitrile gloves over your standard 4-mil inner gloves.
-
Validation Check: Perform a visual inspection and a quick inflation test of the outer glove to ensure zero micro-punctures before proceeding.
-
-
Solvent Addition: Using a positive-displacement pipette, add the DMSO to the pre-weighed powder inside the fume hood. Cap the vial tightly.
-
Immediate Doffing Protocol: If any drop of the DMSO solution contacts the outer glove, immediately pause the workflow, doff the outer gloves inside the hood, and don a fresh outer pair.
Spill Response & Containment Logic
In the event of a spill, the physical state of the chemical dictates the response trajectory. Sweeping a dry powder will aerosolize it, while applying water to a solvent spill will spread the contamination.
Fig 1: Decision matrix and workflow for 1-(4-Methylquinolin-3-YL)ethanone spill containment.
Waste & Disposal Logistics
Quinoline derivatives exhibit high acute and chronic toxicity to aquatic life 3[3]. Under no circumstances should solutions containing 1-(4-Methylquinolin-3-YL)ethanone be disposed of via the municipal sink or standard biohazard bags.
-
Liquid Waste: Collect all solvent waste (DMSO, DCM, Methanol) containing the compound in a dedicated, clearly labeled "Hazardous Organic Waste" carboy. Ensure the carboy is stored in secondary containment.
-
Solid Waste: All contaminated consumables (pipette tips, weigh boats, inner gloves, and Kimwipes) must be placed in a sealed, puncture-resistant container labeled for toxic solid waste.
-
Final Destruction: Transfer all collected waste to your institution's Environmental Health and Safety (EHS) department for high-temperature incineration at an EPA/RCRA-approved facility.
References
-
NextSDS. "1-(4-METHYLQUINOLIN-3-YL)ETHANONE — Chemical Substance Information." NextSDS Chemical Database. [Link]
-
Schwope, A. D., Randel, M. A., & Broome, M. G. "Dimethyl sulfoxide permeation through glove materials." American Industrial Hygiene Association Journal. Taylor & Francis.[Link]
-
USA Scientific, Inc. "Chemical Breakthrough Data for Layer4 Comfort Nitrile Gloves." USA Scientific Safety Data.[Link]
-
New Jersey Department of Health. "Quinoline - Hazardous Substance Fact Sheet." NJ.gov.[Link]
-
Clemson University / University of Louisville. "Standard Operating Procedure: Quinoline." Clemson OES. [Link]
Sources
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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


